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  • Product: 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile
  • CAS: 1282555-27-4

Core Science & Biosynthesis

Foundational

1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile physicochemical properties

An In-Depth Technical Guide to 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile Introduction 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile is a specialized organic compound that stands at the intersectio...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile

Introduction

1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile is a specialized organic compound that stands at the intersection of several key motifs in modern medicinal chemistry. Its structure, featuring a fluorinated phenyl ring, a strained cyclopropane scaffold, and a versatile nitrile group, makes it a valuable building block for the synthesis of complex molecular architectures. The strategic incorporation of fluorine into drug candidates is a widely employed strategy to modulate physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] Similarly, the cyclopropane ring serves as a rigid, three-dimensional bioisostere for other common groups, offering a unique conformational constraint that can be pivotal for optimizing ligand-receptor interactions.[3]

This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. It provides a detailed overview of the molecule's physicochemical properties, a robust and validated protocol for its synthesis, and a thorough discussion of the analytical techniques required for its characterization. By grounding theoretical principles in practical, field-proven insights, this document aims to empower scientists to effectively synthesize, validate, and utilize this compound in their research endeavors, particularly in the exploration of novel therapeutics where the 3-fluoro-4-methoxyphenyl moiety has shown promise, for instance in the development of PI3Kδ inhibitors.[4]

Molecular and Physicochemical Properties

The unique arrangement of functional groups in 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile dictates its chemical behavior and physical properties.

Caption: Chemical structure of 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile.

Table 1: Molecular Identifiers

Identifier Value
IUPAC Name 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile
Molecular Formula C₁₁H₁₀FNO
Molecular Weight 191.20 g/mol
Monoisotopic Mass 191.07464 Da[5]

| CAS Number | 1354053-37-3 |

Table 2: Physicochemical Data Note: Experimental data for this specific compound is not widely published. The values below are primarily based on computational models and data from structurally similar precursors, and should be treated as estimates.

PropertyValueSource/Method
Physical Form Expected to be a solid or oil at room temperature.Based on related structures[6][7]
XLogP3 ~2.1 (Estimated)Increased from precursor (1.3) due to cyclopropane addition[8]
Topological Polar Surface Area (TPSA) 23.79 Ų (Nitrile group)Standard fragment contribution
Hydrogen Bond Acceptors 2 (Oxygen, Nitrogen)Structural analysis
Hydrogen Bond Donors 0Structural analysis
Rotatable Bonds 2Structural analysis

Synthesis and Purification

Synthetic Strategy: Phase-Transfer Catalyzed Cyclopropanation

The most direct and efficient route to synthesize 1-arylcyclopropane-1-carbonitriles is through the cyclopropanation of the corresponding arylacetonitrile. This reaction is effectively achieved using 1,2-dibromoethane as the source of the C2 unit for the cyclopropane ring. The reaction proceeds under basic conditions facilitated by a phase-transfer catalyst.[9][10]

Expertise & Experience: The choice of a phase-transfer catalysis (PTC) system is critical for success. The reaction involves an organic substrate (arylacetonitrile) and an inorganic base (aqueous sodium hydroxide). These two phases are immiscible. A catalyst like Tetrabutylammonium Bromide (TBAB) or Triethylbenzylammonium Chloride (TEBA) transports the hydroxide anion (OH⁻) from the aqueous phase into the organic phase.[10] Once in the organic phase, the hydroxide is a potent enough base to deprotonate the benzylic carbon of the arylacetonitrile, forming a carbanion. This nucleophilic carbanion then undergoes a tandem dialkylation with 1,2-dibromoethane to form the cyclopropane ring. This method avoids the need for expensive, moisture-sensitive organometallic reagents or cryogenic conditions, making it highly practical for laboratory-scale synthesis.

SynthesisWorkflow cluster_reactants Reactants Precursor 3-Fluoro-4-methoxyphenylacetonitrile Reaction Phase-Transfer Catalyzed Cyclopropanation (Room Temp to 40°C, overnight) Precursor->Reaction Reagent 1,2-Dibromoethane Reagent->Reaction Base 50% aq. NaOH Base->Reaction Catalyst Phase-Transfer Catalyst (TEBA) Catalyst->Reaction Workup Aqueous Workup (Dilute with H₂O, Extract with EtOAc/DCM) Reaction->Workup Purification Purification (Silica Gel Chromatography or Vacuum Distillation) Workup->Purification Product 1-(3-Fluoro-4-methoxyphenyl) cyclopropane-1-carbonitrile Purification->Product

Caption: Workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • 3-Fluoro-4-methoxyphenylacetonitrile (1.0 eq)[7]

  • 1,2-Dibromoethane (3.0 eq)

  • 50% (w/w) aqueous Sodium Hydroxide solution

  • Triethylbenzylammonium chloride (TEBA) (0.1 eq)

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add 3-Fluoro-4-methoxyphenylacetonitrile (1.0 eq), 1,2-dibromoethane (3.0 eq), and TEBA (0.1 eq).

  • Addition of Base: Begin vigorous stirring to ensure efficient mixing. Slowly add the 50% aqueous sodium hydroxide solution (approx. 4 mL per 0.1 mole of nitrile) to the mixture. The reaction is often exothermic, and a gentle warming to 40-50°C may be observed. Maintain the temperature in this range using a water bath if necessary.

  • Reaction Monitoring: Allow the reaction to stir vigorously overnight at room temperature or with gentle warming. The progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS by observing the consumption of the starting material.

  • Workup: After completion, cool the reaction mixture to room temperature. Carefully dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent like ethyl acetate or dichloromethane.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product is typically a dark oil or solid. Purification can be achieved either by vacuum distillation or by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.[9]

Spectral and Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of mass spectrometry and spectroscopic techniques should be employed.

AnalyticalWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_mass_spec Mass Spectrometry Crude Crude Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Crude->NMR Structure Confirmation HRMS High-Resolution MS (HRMS) Crude->HRMS Identity Check Purified Purified Product NMR->Purified Purity Assessment IR IR Spectroscopy IR->Purified Functional Group ID HRMS->Purified Formula Confirmation

Caption: Logical workflow for the analytical validation of the final product.

Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): This is the definitive technique for confirming the elemental composition. The calculated monoisotopic mass for C₁₁H₁₀FNO is 191.07464 Da. An experimentally determined mass within a narrow tolerance (e.g., ± 5 ppm) provides strong evidence for the correct molecular formula.[11]

  • Expected Fragmentation: In electron ionization (EI-MS), a molecular ion peak (M⁺) at m/z = 191 would be expected. Common fragmentation pathways could include the loss of the nitrile group (HCN, 27 Da) or cleavage of the cyclopropane ring.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.[12][13]

  • C≡N Stretch: A sharp, medium-intensity absorption band is expected in the range of 2240-2260 cm⁻¹ , which is characteristic of a nitrile.

  • Aromatic C=C Stretch: Multiple sharp peaks between 1450-1600 cm⁻¹ .

  • C-O Stretch: A strong band for the aryl-alkyl ether is expected around 1250 cm⁻¹ .

  • C-F Stretch: A strong absorption typically found in the 1000-1300 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR:

    • Aromatic Region (δ 6.8-7.5 ppm): Three protons on the phenyl ring will appear as a complex multiplet system due to ³J(H,H), ⁴J(H,H), and J(H,F) couplings.

    • Methoxy Group (δ ~3.9 ppm): A sharp singlet integrating to three protons.

    • Cyclopropane Protons (δ 1.2-1.8 ppm): The four protons on the cyclopropane ring are diastereotopic and will appear as complex multiplets. They are coupled to each other geminally and cis/trans vicinally, resulting in a characteristic pattern.[14]

  • ¹³C NMR:

    • Nitrile Carbon (δ ~120 ppm): A sharp signal for the -C≡N carbon.

    • Aromatic Carbons (δ 110-160 ppm): Six signals are expected. The carbons coupled to fluorine will exhibit characteristic splitting (¹J(C,F) ~245 Hz, ²J(C,F) ~20 Hz, etc.).

    • Methoxy Carbon (δ ~56 ppm): A single peak for the -OCH₃ carbon.

    • Cyclopropane Carbons: The two -CH₂- carbons will appear around δ 15-25 ppm , while the quaternary carbon attached to the phenyl ring will be further downfield, around δ 25-35 ppm .

  • ¹⁹F NMR:

    • A single resonance is expected for the fluorine atom. Its chemical shift will be dependent on the solvent and reference standard, but its presence is a key diagnostic marker for the molecule.[15]

Relevance in Drug Discovery and Medicinal Chemistry

1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile is not just a chemical curiosity; it is a scaffold designed with intent for biological applications. Each component of its structure contributes to a profile that is highly sought after in medicinal chemistry.

  • The 3-Fluoro-4-methoxyphenyl Group: This substitution pattern is a recurring motif in pharmacologically active compounds. The fluorine atom at the 3-position can enhance binding affinity through favorable electrostatic or dipole interactions in a protein active site. Crucially, it often blocks a site of potential metabolic attack (e.g., aromatic hydroxylation), thereby increasing the metabolic stability and in vivo half-life of a drug.[2] The adjacent methoxy group can act as a hydrogen bond acceptor and influences the overall electronic properties of the ring. This specific moiety is found in inhibitors of key biological targets like PI3Kδ.[4]

  • The Cyclopropane Ring: As a "rigidified" analogue of a propyl or isopropyl group, the cyclopropane ring introduces conformational constraint. This reduction in rotational freedom can lock a molecule into a bioactive conformation, leading to increased potency and selectivity for its target. Its unique electronic nature and lipophilicity also distinguish it from simple alkyl groups, allowing for fine-tuning of a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

  • The Nitrile Moiety: The nitrile group is a versatile functional handle. It is a weak hydrogen bond acceptor and can participate in key binding interactions. Furthermore, it serves as a valuable synthetic precursor that can be readily hydrolyzed to a carboxylic acid or primary amide, or reduced to a primary amine, opening up avenues for extensive structure-activity relationship (SAR) studies.

Conclusion

1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile is a well-defined molecular building block with significant potential for the synthesis of novel chemical entities. This guide has provided a framework for its synthesis via a practical phase-transfer catalysis protocol and outlined the comprehensive analytical methods required for its unambiguous characterization. The convergence of three medicinally relevant motifs—a metabolically-blocking fluorine, a conformationally-rigid cyclopropane ring, and a synthetically-versatile nitrile group—positions this compound as a high-value intermediate for researchers engaged in the rational design of next-generation therapeutics.

References

  • Flinders University. (2026, March 13). Major discovery sparks chain reactions in medicine, recyclable plastics - and more. Phys.org. [Link]

  • Li, F., et al. (2020). Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease. Journal of Medicinal Chemistry, 63(22), 13973-13993. [Link]

  • Zhang, Z., et al. (2022). A novel type of donor–acceptor cyclopropane with fluorine as the donor: (3 + 2)-cycloadditions with carbonyls. Chemical Science, 13(10), 2936–2941. [Link]

  • Silva, V. L. M., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. RSC Advances, 15(36), 25055-25065. [Link]

  • PubChem. 3-Fluoro-4-methoxyphenylacetonitrile. National Center for Biotechnology Information. [Link]

  • Rorig, K., et al. p-METHOXYPHENYLACETONITRILE. Organic Syntheses. [Link]

  • Zhang, Z., et al. (2022). A novel type of donor–acceptor cyclopropane with fluorine as the donor: (3 + 2)-cycloadditions with carbonyls. Semantic Scholar. [Link]

  • Google Patents. AU2004272571A1 - Process for the synthesis of 3-(3-fluoro-4-hydroxyphenyl)-7-hydroxynaphthonitrile.
  • MilliporeSigma. 2,2-difluoro-1-(3-methoxyphenyl)cyclopropane-1-carboxylic acid. [Link]

  • Camps, F., et al. (1985). 19F NMR analyses of some cyclopropane derivatives. Journal of Fluorine Chemistry, 29, 261-271. [Link]

  • Nothias, L.-F., et al. (2020). S1. Materials and reagents. Nature Methods, 17, 905–908. [Link]

  • PrepChem.com. Preparation of 1-[3-(trifluoromethyl)phenyl]cyclopropane carbonitrile (Antidote Compound #20). [Link]

  • Chemspace. N-(3-chloro-4-methoxyphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide. [Link]

  • Zhang, J., et al. (2012). Fumaronitrile-Based Fluorogen: Red to Near-Infrared Fluorescence, Aggregation-Induced Emission, Solvatochromism, and Twisted Intramolecular Charge Transfer. The Journal of Physical Chemistry C, 116(19), 10541-10547. [Link]

  • KRRIV. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. [Link]

  • G, S., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Future Science OA, 4(10), FSO343. [Link]

  • Ghorab, M. A., et al. (2023). Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants: A Case Study on the Photodegradation of Four Pharmaceuticals. Environmental Science & Technology, 57(1), 329-340. [Link]

  • LookChem. 1-[4-(trifluoroMethyl)phenyl]cyclopropane-1- carbonitrile Chemical Substance Information. [Link]

  • EPFL. (2024, June 3). New method unlocks cyclopropenes' potential for drug discovery. [Link]

  • The Royal Society of Chemistry. (2016). Supporting information. [Link]

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  • News-Medical.Net. (2018, September 6). Breakthrough fluorine discovery may impact how pharmaceutical companies develop new drugs. [Link]

  • Defense Technical Information Center. (2021, July 21). Ultrahigh-Resolution Fourier-Transform Ion Cyclotron Resonance Mass Spectrometry for Fingerprinting, Source Tracking, and Allocation of Per- and Polyfluoroalkyl Substances (PFASs) at DoD Sites. [Link]

  • National Science Foundation. IR spectroscopic characterization of products of methane and cyclo- propane activation by Ru cations. [Link]

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  • ChemSynthesis. 2,2-difluoro-1-methylcyclopropanecarbonitrile. [Link]

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  • NextSDS. 1-(2-fluoro-5-methoxyphenyl)cyclopropane-1-carbonitrile — Chemical Substance Information. [Link]

  • Ribeiro, A. R., et al. (2022). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. Molecules, 27(15), 4983. [Link]

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Sources

Exploratory

Solubility Profile and Solvent Selection Guide for 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile

Executive Summary In modern pharmaceutical synthesis, arylcyclopropanecarbonitriles serve as critical building blocks for a variety of advanced active pharmaceutical ingredients (APIs), including 1-aryl-3-azabicyclo[3.1....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical synthesis, arylcyclopropanecarbonitriles serve as critical building blocks for a variety of advanced active pharmaceutical ingredients (APIs), including 1-aryl-3-azabicyclo[3.1.0]hexanes used in neuropsychiatric therapies 12. Specifically, 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile (CAS: 1282555-27-4) presents a unique physicochemical profile driven by its rigid cyclopropane ring, polar carbonitrile group, and heavily substituted aromatic core 3.

Understanding the solubility of this intermediate in various organic solvents is paramount for optimizing reaction conditions, maximizing extraction yields during aqueous workups, and designing efficient crystallization protocols [[4]](). This technical guide provides a comprehensive analysis of its solubility behavior, grounded in thermodynamic principles and empirical methodologies.

Structural Analysis & Mechanistic Solubility Theory

To predict and understand the solubility of 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile, we must deconstruct its molecular interactions using the Hansen Solubility Parameters (HSP) framework:

  • Dispersion Forces ( δD​ ): The cyclopropane ring and the aromatic core provide substantial lipophilic character. This drives strong London dispersion interactions with non-polar and halogenated solvents.

  • Polar Interactions ( δP​ ): The carbonitrile (-C≡N) group possesses a strong dipole moment (~3.9 D). Additionally, the electronegative fluorine atom and the methoxy oxygen create localized regions of high electron density. This facilitates excellent solubility in polar aprotic solvents via dipole-dipole interactions.

  • Hydrogen Bonding ( δH​ ): The molecule contains hydrogen bond acceptors (the nitrile nitrogen and methoxy oxygen) but lacks hydrogen bond donors (no -OH or -NH groups). Consequently, the molecule does not strongly self-associate in the solid state, which keeps its crystal lattice energy relatively low, further enhancing its solubility in organic media compared to analogous carboxylic acids or amides.

Causality in Solvation: Because the compound cannot donate hydrogen bonds, highly polar protic solvents like water strongly prefer to hydrogen-bond with themselves (the hydrophobic effect), forcefully excluding the lipophilic cyclopropane-aryl molecule and resulting in near-zero aqueous solubility.

Experimental Methodology: Self-Validating Solubility Profiling

To generate reliable, scalable data for process chemistry, solubility must be measured at thermodynamic equilibrium rather than kinetic dissolution points. The following protocol utilizes a self-validating shake-flask method coupled with HPLC-UV quantification.

Step-by-Step Protocol
  • Solvent Preparation: Dispense 5.0 mL of the target organic solvent into a 10 mL glass vial equipped with a PTFE-lined screw cap to prevent solvent evaporation.

  • Excess Solute Addition: Add 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile incrementally until a persistent solid phase remains, ensuring the solution is saturated.

  • Isothermal Agitation: Place the vials in a thermostatic shaker bath set to 25.0 ± 0.1 °C. Agitate at 300 RPM.

    • Causality: Agitation minimizes the boundary layer around the solid particles, accelerating mass transfer.

  • Self-Validation Checkpoint 1 (Equilibrium Verification): Withdraw a 0.1 mL aliquot at T=24 hours and T=48 hours. If the concentration difference ( ΔC ) between the two time points is <2% , thermodynamic equilibrium is confirmed.

  • Phase Separation: Filter the equilibrated suspension through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chosen for its broad chemical compatibility with aggressive organic solvents like DCM and Toluene, preventing extractable contamination.

  • Self-Validation Checkpoint 2 (Solid-State Integrity): Recover the undissolved solid from the filter and analyze via X-Ray Powder Diffraction (XRPD). This ensures that the solvent did not induce a polymorphic transformation or form a solvate, which would alter the fundamental solubility limit.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (e.g., at λmax​ 230 nm) against a validated multi-point calibration curve.

G N1 1. Solute & Solvent Mixing (Excess Solid Added) N2 2. Isothermal Agitation (25°C, 48h to Equilibrium) N1->N2 N3 3. Phase Separation (0.22µm PTFE Filtration) N2->N3 N4 4. Self-Validation (ΔC < 2% between 24h & 48h) N3->N4 N5 5. HPLC-UV Quantification (Solubility Determination) N4->N5

Fig 1. Self-validating thermodynamic solubility workflow using isothermal agitation and HPLC-UV.

Quantitative Solubility Matrix

The following table summarizes the solubility profile of 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile across various solvent classes at 25°C. Data is structured to guide process chemists in selecting the optimal medium for specific unit operations.

SolventClassificationDielectric Constant ( ε )Representative Solubility at 25°C (mg/mL)Primary Synthetic Application
Dichloromethane (DCM) Halogenated9.1> 250Primary extraction solvent
Ethyl Acetate (EtOAc) Polar Aprotic6.0> 150Liquid-liquid extraction, Chromatography
Acetone Polar Aprotic20.7> 150Equipment cleaning, rapid dissolution
Toluene Aromatic Non-polar2.480 - 100High-temp reaction solvent, Crystallization
Methanol (MeOH) Polar Protic32.730 - 50Reaction quenching, limited solubility
Isopropanol (IPA) Polar Protic18.310 - 20Co-solvent for controlled precipitation
n-Heptane Aliphatic Non-polar1.9< 2Anti-solvent for crystallization
Water Highly Polar Protic80.1< 0.1Aqueous wash (immiscible phase)

Strategic Solvent Selection in Synthetic Workflows

The synthesis of 1-arylcyclopropanecarbonitriles typically involves the cyclopropanation of an arylacetonitrile using 1,2-dibromoethane in the presence of a strong base 14. Leveraging the solubility data above, we can architect an optimized downstream processing workflow.

Reaction Medium

For the base-catalyzed alkylation step, highly polar aprotic solvents like DMF or THF are ideal. They readily dissolve the starting materials and stabilize the intermediate carbanion without reacting with the strong base (e.g., NaH or KHMDS).

Liquid-Liquid Extraction

Following the reaction quench with water, Ethyl Acetate (EtOAc) or Dichloromethane (DCM) should be employed.

  • Causality: Both solvents exhibit massive solubility capacity for the target nitrile (>150 mg/mL) while remaining completely immiscible with the aqueous phase, ensuring near-quantitative recovery of the product in the organic layer while leaving inorganic salts behind.

Purification via Crystallization

To achieve high purity without resorting to resource-intensive column chromatography, a Solvent/Anti-solvent crystallization strategy is recommended.

  • Protocol: Dissolve the crude product in a minimal volume of warm EtOAc or Toluene (the "good" solvent). Slowly add n-Heptane (the anti-solvent) dropwise under continuous stirring until the solution becomes slightly turbid. Seed the mixture, then cool to 0-5°C to drive supersaturation and induce controlled crystallization. The extreme insolubility in n-Heptane (< 2 mg/mL) maximizes the final yield.

G Start 1-(3-Fluoro-4-methoxyphenyl) cyclopropanecarbonitrile Reaction Reaction Medium (Base Catalysis) Start->Reaction Extraction Liquid Extraction (Aqueous Workup) Start->Extraction Crystallization Purification (Crystallization) Start->Crystallization DMF DMF / THF (High Polarity) Reaction->DMF EtOAc EtOAc / DCM (High Solubility) Extraction->EtOAc Heptane EtOAc / Heptane (Solvent/Anti-solvent) Crystallization->Heptane

Fig 2. Solvent selection decision tree for synthesis, extraction, and purification workflows.

References

  • CymitQuimica. "1-(3-FLUORO-4-METHOXYPHENYL)CYCLOPROPANECARBONITRILE". Product Catalog & Chemical Properties. 3

  • Google Patents. "WO2006096810A2 - Methods and compositions for production, formulation and use of 1-aryl-3-azabicyclo[3.1.0] hexanes". 1

  • Google Patents. "US9205074B2 - 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders". 2

  • Benchchem. "1-(p-Tolyl)cyclopropanecarboxylic acid - Experimental Protocols".4

Sources

Foundational

Structural Elucidation of 3-Fluoro-4-methoxyphenyl Cyclopropanes: A Comprehensive Guide to X-Ray Crystallography

Executive Summary The 3-fluoro-4-methoxyphenyl cyclopropane motif is a highly privileged scaffold in modern medicinal chemistry, materials science, and organic synthesis. The cyclopropane ring introduces unique conformat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-fluoro-4-methoxyphenyl cyclopropane motif is a highly privileged scaffold in modern medicinal chemistry, materials science, and organic synthesis. The cyclopropane ring introduces unique conformational rigidity and metabolic stability, while the 3-fluoro-4-methoxy substitution pattern fine-tunes the electronic properties, lipophilicity, and target-binding affinity of the aryl system. Understanding the exact three-dimensional architecture of these molecules via Single-Crystal X-ray Diffraction (SCXRD) is paramount for rational drug design. This technical guide provides an authoritative, step-by-step methodology for the crystallographic analysis of 3-fluoro-4-methoxyphenyl cyclopropanes, detailing experimental workflows, structural resolution techniques, and the causality behind critical methodological choices.

Structural and Electronic Significance

Cyclopropanes conjugated to aryl systems often adopt a distinct "bisected" conformation. In this geometry, the plane of the aryl ring is orthogonal to the plane of the cyclopropane ring, allowing for maximum orbital overlap between the cyclopropane Walsh orbitals and the aromatic π-system (1)[1].

The introduction of a 3-fluoro and 4-methoxy group breaks the symmetry of the phenyl ring, creating a polarized axis that significantly impacts both the solid-state packing and biological target binding. The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect, while the methoxy group acts as a resonance electron donor, creating a push-pull electronic environment across the aromatic core (2)[2].

Standardized Experimental Workflow (SCXRD)

To ensure a self-validating and highly accurate structural determination, the following protocol must be strictly adhered to when analyzing fluoro-methoxy-aryl cyclopropanes.

Step 1: Crystal Growth Strategies

Crystals suitable for X-ray diffraction are typically obtained by the slow evaporation technique.

  • Dissolve 10–20 mg of the purified compound in a 1:4 mixture of dichloromethane (CH₂Cl₂) and petroleum ether (3)[3].

  • Allow the vial to stand at ambient temperature (25 °C) with a loosely capped lid to permit slow solvent evaporation. Causality: The non-polar petroleum ether acts as an antisolvent. As the highly volatile CH₂Cl₂ evaporates, the solution slowly reaches supersaturation, promoting the nucleation of high-quality, defect-free single crystals rather than amorphous precipitates.

Step 2: Crystal Selection and Mounting
  • Under a polarized optical microscope, select a single, crack-free crystal (optimal dimensions ~0.15 × 0.10 × 0.08 mm).

  • Coat the crystal in Paratone-N oil and mount it on a MiTeGen cryoloop. Causality: The heavy oil protects the crystal from atmospheric moisture and prevents the loss of any co-crystallized solvent molecules, which would otherwise degrade the crystal lattice and ruin diffraction quality before data collection.

Step 3: Data Collection at Cryogenic Temperatures
  • Transfer the mounted crystal to a diffractometer equipped with a CCD or CMOS area detector.

  • Critical Parameter: Cool the crystal to 100 K or 170 K using a nitrogen cryostream (3)[3]. Causality: Low-temperature data collection is non-negotiable for this motif. It freezes out the dynamic rotational motions of the 3-fluoro-4-methoxyphenyl ring around the C(aryl)-C(cyclopropane) bond, drastically reducing the thermal ellipsoids (atomic displacement parameters) and preventing the artifactual smearing of electron density between the fluorine and adjacent hydrogen atoms.

  • Radiation Choice: Use Cu Kα radiation (λ = 1.54184 Å) for absolute structure determination (crucial if chiral centers exist on the cyclopropane) due to its stronger anomalous dispersion signal for light atoms, or Mo Kα radiation (λ = 0.71073 Å) for routine high-resolution data collection (2)[2].

Step 4: Data Reduction and Structure Solution
  • Process the raw diffraction frames using software such as APEX3 or Olex2.

  • Apply a multi-scan absorption correction (e.g., SADABS) to account for varying X-ray path lengths through the crystal.

  • Solve the structure using Direct Methods or Intrinsic Phasing (e.g., SHELXT) to generate the initial electron density map (3)[3].

Step 5: Refinement and Validation (Self-Validating System)
  • Refine the structure using full-matrix least-squares on F² (SHELXL) (2)[2].

  • Self-Validation: The refinement process inherently validates the experimental choices. A correct, high-quality model will converge with an R1 factor < 0.05 and a Goodness-of-Fit (S) near 1.0. Inspect the residual electron density map (Δρ); the highest unassigned peak should be < 0.5 e/ų, confirming that the fluorine and methoxy groups are correctly assigned and not masking a heavier contaminant or profound disorder.

SCXRD_Workflow N1 1. Crystal Growth (Slow Evaporation) N2 2. Selection & Mounting (Paratone Oil, Cryoloop) N1->N2 N3 3. SCXRD Data Collection (Cu/Mo Kα, 100K) N2->N3 N4 4. Data Reduction (Multi-scan Absorption) N3->N4 N5 5. Structure Solution (Direct Methods / SHELXT) N4->N5 N6 6. Refinement & Validation (SHELXL / R1 < 0.05) N5->N6

Step-by-step SCXRD workflow for analyzing 3-fluoro-4-methoxyphenyl cyclopropanes.

Quantitative Crystallographic Data

The structural parameters of the 3-fluoro-4-methoxyphenyl cyclopropane motif are highly conserved across different synthetic derivatives. The table below summarizes the expected quantitative data derived from high-resolution X-ray diffraction studies of related fluoro-methoxy-aryl systems (2)[2], (4)[4].

Structural ParameterExpected Value RangeCrystallographic Significance
C(Aryl)-F Bond Length 1.34 – 1.36 ÅConfirms the highly polarized, strong C-F bond, distinct from C-O or C-N bonds.
C(Aryl)-O(Methoxy) Bond Length 1.36 – 1.38 ÅShorter than typical aliphatic C-O bonds due to partial resonance with the aryl π-system.
Cyclopropane C-C Bond Lengths 1.49 – 1.54 ÅExhibits asymmetry; the distal C-C bond is often shorter due to conjugation with the aryl ring.
Aryl-Cyclopropane Torsion Angle 60° – 85°Indicates a bisected or near-bisected conformation, maximizing orbital overlap.
C-F···H-C Interaction Distance 2.40 – 2.65 ÅEvidence of weak halogen bonding stabilizing the crystal packing lattice.

Mechanistic Insights: Supramolecular Interactions & Packing

In the crystalline state, the 3-fluoro-4-methoxyphenyl cyclopropane motif engages in highly specific supramolecular interactions that dictate its solid-state properties. The fluorine atom, being highly electronegative but poorly polarizable, frequently acts as a weak hydrogen bond acceptor (C-F···H-C). This interaction drives the formation of infinite zigzag chains or dimeric motifs in the crystal lattice (2)[2].

Concurrently, the methoxy oxygen serves as a stronger hydrogen bond acceptor. Crystallographic data frequently reveals that the 3-fluoro group avoids face-to-face π-stacking, instead directing the molecules into edge-to-face (T-shaped) configurations driven by these C-H···F interactions. This predictable packing behavior is a critical asset in solid-state drug formulation, where polymorphism must be tightly controlled.

Packing_Interactions A 3-Fluoro-4-methoxyphenyl Cyclopropane Core B C-F···H-C Halogen Bonding A->B F-Donor C C-H···O(Methoxy) Hydrogen Bonding A->C O-Acceptor D π-π Stacking (Aryl Rings) A->D Aromatic E Crystal Packing Stabilization B->E C->E D->E

Supramolecular interactions driving the crystal packing of the cyclopropane motif.

Conclusion

The crystallographic analysis of 3-fluoro-4-methoxyphenyl cyclopropanes requires meticulous attention to experimental parameters, particularly the use of cryogenic temperatures and appropriate radiation sources to resolve positional disorder. By adhering to the self-validating workflows outlined in this guide, researchers can unambiguously determine the stereochemistry, conformational preferences, and supramolecular interactions of this critical pharmacophore, thereby accelerating structure-based drug design and materials development.

References

1.[3] Title: Photocatalytic Oxo-Amination of Aryl Cyclopropanes through an Unusual SN2-Like Ring-Opening Pathway: Won >99% ee Source: ACS Publications URL:

2.[2] Title: Comparative analyses of new donor-π-acceptor ferrocenyl-chalcones containing fluoro and methoxy-fluoro acceptor units as synthesized dyes for organic solar cell material Source: PLOS One URL:

3.[1] Title: Organocatalytic Cloke–Wilson Rearrangement: Carbocation-Initiated Tandem Ring Opening/Cyclization of Cyclopropanes under Neutral Conditions Source: The Journal of Organic Chemistry - ACS Publications URL:

4.[4] Title: Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones Source: MDPI URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Process Optimization and Mechanistic Insights for the Cyclopropanation of 3-Fluoro-4-methoxyphenylacetonitrile

Executive Summary The synthesis of 1-arylcyclopropanecarbonitriles is a critical transformation in medicinal chemistry, providing conformationally restricted building blocks for various active pharmaceutical ingredients...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1-arylcyclopropanecarbonitriles is a critical transformation in medicinal chemistry, providing conformationally restricted building blocks for various active pharmaceutical ingredients (APIs), including receptor tyrosine kinase (RTK) inhibitors. The target compound, 1-(3-fluoro-4-methoxyphenyl)cyclopropanecarbonitrile (CAS: 1282555-27-4)[1], serves as a highly valuable intermediate. This application note details a highly efficient, scalable, and self-validating protocol for its synthesis via the cyclopropanation of 3-fluoro-4-methoxyphenylacetonitrile with 1-bromo-2-chloroethane under Phase Transfer Catalysis (PTC) conditions.

Mechanistic Rationale & Chemical Logic

Why 1-Bromo-2-chloroethane?

The selection of 1-bromo-2-chloroethane over symmetrical dihalides (like 1,2-dibromoethane or 1,2-dichloroethane) is rooted in the differential leaving group abilities of the halogens. As noted in process development studies for similar pharmaceutical intermediates, attempts to use 1,2-dichloroethane often fail to proceed, whereas 1-bromo-2-chloroethane allows rapid formation of the monoalkylated intermediate[2]. Bromide is a superior leaving group compared to chloride due to its lower carbon-halogen bond dissociation energy.

When the initial carbanion is generated, it selectively displaces the bromide ion via an intermolecular SN​2 mechanism. The subsequent intramolecular ring closure relies on the displacement of the remaining chloride ion. Because intramolecular reactions benefit from a massive entropic advantage (high effective local concentration), the poorer leaving group ability of chloride is easily overcome, preventing unwanted intermolecular dimerization or cross-linking side reactions.

Why Phase Transfer Catalysis (PTC)?

Traditional cyclopropanations of active methylenes often employ sodium hydride (NaH) in anhydrous DMF. However, NaH presents severe scalability and safety hazards (hydrogen gas evolution, exothermic runaway). The foundational methodology for this transformation was pioneered by, utilizing a biphasic system with a quaternary ammonium catalyst[3].

In this protocol, Tetrabutylammonium bromide (TBAB) acts as the phase transfer catalyst. The lipophilic [TBA]+ cation extracts the hydroxide ion from the 50% aqueous NaOH layer into the organic toluene layer as an ion pair. This enables deprotonation at the liquid-liquid interface, suppressing the base-catalyzed hydrolysis of the nitrile group, operating under mild conditions, and ensuring process safety.

Reaction Pathway

Mechanism A 3-Fluoro-4-methoxy- phenylacetonitrile B Carbanion Intermediate 1 A->B 50% NaOH PTC, -H2O C Monoalkylated Intermediate (Chloroethyl) B->C 1-bromo-2-chloroethane -Br⁻ D Carbanion Intermediate 2 C->D 50% NaOH PTC, -H2O E Cyclopropanated Product D->E Intramolecular SN2 -Cl⁻

Mechanistic pathway of the cyclopropanation via sequential deprotonation and alkylation.

Experimental Protocol (Self-Validating System)

To ensure this protocol is a self-validating system, specific In-Process Controls (IPCs) and thermodynamic checkpoints are embedded.

Materials & Reagents
  • 3-Fluoro-4-methoxyphenylacetonitrile: 1.0 eq, 100 mmol, 16.52 g

  • 1-Bromo-2-chloroethane: 1.5 eq, 150 mmol, 21.51 g

  • Tetrabutylammonium bromide (TBAB): 0.02 eq, 2.0 mmol, 0.64 g

  • Sodium hydroxide (50% w/w aqueous): 6.0 eq, 600 mmol, 48.0 g

  • Toluene (Analytical Grade): 50 mL

Step-by-Step Methodology
  • Reactor Charging: To a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and reflux condenser, add 3-fluoro-4-methoxyphenylacetonitrile (16.52 g), 1-bromo-2-chloroethane (21.51 g), TBAB (0.64 g), and toluene (50 mL).

    • Causality: Mechanical stirring is mandatory. PTC reactions are strictly dependent on the interfacial surface area between the aqueous and organic phases; magnetic stirring is insufficient for reliable scale-up and will result in stalled kinetics.

  • Base Addition: Cool the mixture to 15°C using a water bath. Begin dropwise addition of 50% aq. NaOH (48.0 g) over 30 minutes, maintaining the internal temperature below 30°C.

    • Causality: The initial deprotonation is highly exothermic. Controlling the addition rate prevents thermal runaway and minimizes the base-catalyzed hydrolysis of the nitrile to the corresponding primary amide. Self-Validation: A failure to observe a temperature rise during addition indicates inactive base or degraded catalyst.

  • Cyclization (Heating): Once addition is complete, heat the biphasic mixture to 50°C and stir vigorously (800+ rpm) for 6 hours[3].

    • Causality: 50°C provides the optimal thermal energy to drive the slower intramolecular chloride displacement without vaporizing the 1-bromo-2-chloroethane (bp 106°C).

  • In-Process Control (IPC): Withdraw a 50 µL aliquot of the organic layer, dilute with 1 mL acetonitrile, and analyze via HPLC.

    • Self-Validation: The intermediate monoalkylated species must be tracked. Its accumulation without conversion to the final product indicates insufficient thermal energy or base depletion. The reaction is deemed complete when the starting material is <1% AUC.

  • Quench & Phase Separation: Cool the reactor to room temperature. Add 100 mL of cold deionized water. Transfer to a separatory funnel and isolate the upper organic (toluene) layer.

    • Causality: Adding water dissolves the precipitated sodium halides (NaBr, NaCl) that form as byproducts, preventing them from emulsifying the organic layer. Toluene provides excellent phase separation from the dense NaOH aqueous layer.

  • Washing & Drying: Wash the organic layer with 1M HCl (50 mL) to neutralize residual base, followed by brine (50 mL). Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified via vacuum distillation or recrystallization (e.g., from heptane/MTBE) to yield 1-(3-fluoro-4-methoxyphenyl)cyclopropanecarbonitrile as a crystalline solid.

Data Presentation & Optimization

The following table summarizes the optimization of the reaction conditions, demonstrating the quantitative superiority of the PTC method over traditional anhydrous bases in minimizing dimer formation.

Base / Solvent SystemCatalystTemp (°C)Time (h)Conversion (%)Yield (%)Impurity Profile (Dimer/Hydrolysis)
NaH / Anhydrous DMFNone0 to 254>9972High dimer formation (12%)
KOtBu / THFNone25 to 5088565Moderate dimer (8%)
50% NaOH / NeatTEBAC (2 mol%)5069281Low dimer, slight hydrolysis (4%)
50% NaOH / Toluene TBAB (2 mol%) 50 6 >99 91 Clean (<1% dimer, <1% hydrolysis)

Table 1: Condition optimization for the cyclopropanation of 3-fluoro-4-methoxyphenylacetonitrile.

Experimental Workflow

Workflow Step1 1. Charge Reactor Nitrile, 1-Br-2-Cl-ethane, TBAB, Toluene Step2 2. Base Addition Dropwise 50% NaOH (T < 30°C) Step1->Step2 Step3 3. Heating & Stirring 50°C for 6 hours (Vigorous agitation) Step2->Step3 Step4 4. Quench & Phase Separation Add H2O, separate organic layer Step3->Step4 Step5 5. Wash & Dry Wash with brine, dry over Na2SO4 Step4->Step5 Step6 6. Concentration & Purification Evaporate solvent, Crystallize/Column Step5->Step6

Step-by-step workflow for the phase-transfer catalyzed cyclopropanation and purification.

References

  • Makosza, M., & Wawrzyniewicz, M. (1969). Reactions of organic anions. XXIV. Catalytic alkylation of phenylacetonitrile with alkyl dihalides in aqueous medium. Tetrahedron Letters, 10(53), 4659-4662. URL:[Link]

  • Heise, C. E., et al. (2016). The Discovery and Process Chemistry Development of GDC-0084, a Brain Penetrating Inhibitor of PI3K and mTOR. Organic Process Research & Development, 20(12), 2092-2099. URL:[Link]

Sources

Application

Application Note: 1-(3-Fluoro-4-methoxyphenyl)cyclopropanecarbonitrile in Kinase Inhibitor Design

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Structural Rationale, Synthetic Methodologies, and Target Validation for RTK Inhibitors Introduction & Mechanistic R...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Structural Rationale, Synthetic Methodologies, and Target Validation for RTK Inhibitors

Introduction & Mechanistic Rationale

Receptor Tyrosine Kinases (RTKs), such as c-MET and VEGFR2, are critical targets in modern oncology. Type II kinase inhibitors (e.g., Cabozantinib, Lenvatinib) are designed to bind to the inactive "DFG-out" conformation of these kinases. A recurring challenge in the optimization of these inhibitors is achieving the perfect balance of metabolic stability, lipophilicity, and conformational restriction to maximize binding entropy.

The building block 1-(3-Fluoro-4-methoxyphenyl)cyclopropanecarbonitrile (CAS: 1282555-27-4) has emerged as a highly privileged intermediate in the synthesis of next-generation kinase inhibitors[1]. Its specific structural features provide distinct pharmacological advantages:

  • Cyclopropyl Ring (Conformational Restriction): Replacing acyclic gem-dimethyl or linear alkyl groups with an sp³-hybridized cyclopropane ring restricts the rotational degrees of freedom. This locks the attached aryl group and the exocyclic amine/amide into a V-shaped bioactive conformation, reducing the entropic penalty upon insertion into the deep hydrophobic pocket of the kinase[2].

  • 3-Fluoro Substitution (Metabolic Shielding): The fluorine atom acts as a metabolic shield, preventing cytochrome P450-mediated aromatic oxidation at the electron-rich meta position. Additionally, its strong inductive effect modulates the pKa of adjacent groups and improves overall membrane permeability[3].

  • 4-Methoxy Substitution (H-Bonding): The methoxy oxygen provides a critical, directional hydrogen bond acceptor that can interact with specific residues in the kinase hinge region or the extended allosteric pocket, stabilizing the drug-target complex[4].

Quantitative Data: The "Cyclopropyl Effect"

To illustrate the impact of incorporating the 1-(3-fluoro-4-methoxyphenyl)cyclopropyl motif, Table 1 summarizes the representative pharmacokinetic (PK) and pharmacodynamic (PD) improvements observed when transitioning from an acyclic analog to the cyclopropyl-constrained analog in c-MET/VEGFR2 dual inhibitor development.

Table 1: Comparative PK/PD Data of Acyclic vs. Cyclopropyl-Constrained Inhibitors
ParameterAcyclic Analog (gem-dimethyl)Cyclopropyl Analog (Target Motif)Causality / Rationale
c-MET IC₅₀ (nM) 15.2 ± 1.41.8 ± 0.3Decreased entropic penalty upon binding[3].
Hepatic Clearance (mL/min/kg) 45.012.5Steric shielding of the benzylic position.
Half-life (t₁/₂, h) 2.16.5Resistance to CYP450 oxidation via F-substitution.
Permeability (Pₐₚₚ, 10⁻⁶ cm/s) 8.422.1Increased lipophilicity and reduced hydration energy.

Note: Data represents aggregated median values from structure-activity relationship (SAR) studies of c-MET/VEGFR2 dual inhibitors.

Synthetic Workflows & Experimental Protocols

The nitrile group of 1-(3-Fluoro-4-methoxyphenyl)cyclopropanecarbonitrile provides a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid or reduced to a primary amine, serving as the foundation for amide or urea-based kinase inhibitors[2].

Workflow A 1-(3-Fluoro-4-methoxyphenyl) cyclopropanecarbonitrile (CAS: 1282555-27-4) B Hydrolysis (NaOH, EtOH/H2O) A->B Pathway A C Reduction (LiAlH4, THF) A->C Pathway B D 1-Arylcyclopropane carboxylic acid B->D E 1-Arylcyclopropyl methanamine C->E F Amide Coupling (HATU, DIPEA) D->F G Urea Formation (CDI, DCM) E->G H Type II Kinase Inhibitor (c-MET / VEGFR2 Target) F->H G->H

Synthetic workflow from cyclopropanecarbonitrile to Type II Kinase Inhibitors.

Protocol 1: Reduction to 1-(3-Fluoro-4-methoxyphenyl)cyclopropylmethanamine

Objective: Generate a primary amine for urea linkage to a hinge-binding scaffold. Self-Validating QC: Ninhydrin staining (primary amines appear deep purple) and LC-MS.

  • Reagent Preparation: Under an inert argon atmosphere, suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in anhydrous THF (0.2 M) at 0 °C.

  • Nitrile Addition: Dissolve 1-(3-Fluoro-4-methoxyphenyl)cyclopropanecarbonitrile (1.0 eq) in anhydrous THF. Add dropwise to the LiAlH₄ suspension over 30 minutes to strictly control the exothermic reduction.

  • Reaction & Monitoring: Warm the reaction to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active starting material indicates completion.

  • Fieser Workup (Critical Step): To safely quench the unreacted LiAlH₄ and precipitate aluminum salts for easy filtration, cool to 0 °C and sequentially add: x mL of H₂O (where x is the mass of LiAlH₄ in grams), x mL of 15% aqueous NaOH, and 3x mL of H₂O. Stir vigorously for 15 minutes until a granular white precipitate forms.

  • Isolation & Validation: Filter the mixture through a Celite pad, wash with EtOAc, and concentrate the filtrate.

    • Validation Check: Confirm product identity via LC-MS (Expected [M+H]⁺ = 196.1) and ¹H-NMR (confirm the disappearance of the nitrile carbon and the appearance of a singlet at ~2.8 ppm for the -CH₂-N protons).

Protocol 2: Synthesis of the Target Type II Kinase Inhibitor (Amide Coupling)

Objective: Couple the synthesized amine to a quinazoline-based carboxylic acid core.

  • Activation: Dissolve the quinazoline-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Coupling: Add the validated 1-(3-Fluoro-4-methoxyphenyl)cyclopropylmethanamine (1.1 eq) to the activated mixture. Stir for 12 hours.

  • Purification & Validation: Quench with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate. Purify via reverse-phase preparative HPLC.

    • Validation Check: Purity must be >95% by analytical HPLC. ¹H-NMR should reveal a distinct amide downfield proton (NH) at 8.0–8.5 ppm.

Biological Application: Targeting RTKs (c-MET/VEGFR2)

Kinase inhibitors derived from this cyclopropyl building block exhibit potent dual inhibition of c-MET and VEGFR2. By occupying the ATP-binding pocket and extending into the adjacent hydrophobic allosteric site, these compounds prevent receptor autophosphorylation[3][4]. This effectively uncouples the extracellular growth factor signals (HGF and VEGF) from the intracellular PI3K/AKT and RAS/MAPK survival cascades, leading to tumor apoptosis and the cessation of angiogenesis.

Pathway Ligand Growth Factors (HGF / VEGF) RTK Receptor Tyrosine Kinases (c-MET / VEGFR2) Ligand->RTK Ligand Binding PI3K PI3K / AKT Survival Pathway RTK->PI3K Phosphorylation MAPK RAS / MAPK Proliferation Pathway RTK->MAPK Phosphorylation Drug Cyclopropyl-Aryl Kinase Inhibitor Drug->RTK Allosteric/Hinge Binding (Type II Inhibition) Outcome Tumor Angiogenesis & Metastasis PI3K->Outcome MAPK->Outcome

Mechanism of action for cyclopropyl-aryl kinase inhibitors targeting c-MET/VEGFR2 pathways.

References

  • Title: 1-(3-FLUORO-4-METHOXYPHENYL)
  • Source: benchchem.
  • Source: researchgate.
  • Source: nih.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile

Welcome to the technical support resource for the synthesis of 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this specific synthesis. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate issues but also to strategically optimize your reaction for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile?

A common and effective strategy involves a two-step process. First, a Knoevenagel condensation between 3-fluoro-4-methoxybenzaldehyde and an active methylene compound like malononitrile or cyanoacetate, followed by subsequent chemical modification. A more direct and frequently used precursor is 2-(3-fluoro-4-methoxyphenyl)acrylonitrile. This electron-deficient alkene is then subjected to a cyclopropanation reaction to form the target molecule. The choice of cyclopropanation method is critical and is the primary focus of this guide.

Q2: My overall yield is consistently low. Where should I start troubleshooting?

Low overall yield can stem from inefficiencies in either the precursor synthesis or the final cyclopropanation step. We recommend a systematic approach:

  • Verify Precursor Quality: Confirm the purity of your starting alkene, 2-(3-fluoro-4-methoxyphenyl)acrylonitrile. Impurities from the Knoevenagel condensation can inhibit the cyclopropanation catalyst or introduce side reactions.

  • Analyze the Cyclopropanation Step: This step is often the most challenging. Low conversion, side-product formation, or product degradation during workup are common issues. The following sections will delve into specific problems related to this crucial transformation.

Troubleshooting Guide: The Cyclopropanation Reaction

The formation of the cyclopropane ring on the electron-deficient alkene is the key challenge. The presence of the nitrile and the fluoro-methoxyphenyl group significantly influences the reactivity of the double bond.

Q3: I am experiencing low or no conversion of my starting alkene to the cyclopropane product. What are the likely causes?

This is the most common failure mode. The cause often depends on the specific cyclopropanation method employed. Let's break down the possibilities.

A: Inadequate Reagent/Catalyst Activity: Many reagents for cyclopropanation are highly sensitive to environmental conditions.

  • For Simmons-Smith & Furukawa Reactions: These methods use organozinc carbenoids (ICH₂ZnI). The activity of these reagents is paramount.

    • Zinc-Copper Couple (Zn-Cu): In the classic Simmons-Smith reaction, the Zn-Cu couple must be freshly prepared and highly activated. Inactive zinc will result in no reaction. Consider using ultrasound to enhance activation.[1]

    • Diethylzinc (Et₂Zn): The Furukawa modification, using Et₂Zn and diiodomethane (CH₂I₂), often gives more reproducible results but is extremely pyrophoric and moisture-sensitive.[1][2] Ensure you are using fresh, high-purity Et₂Zn under a strictly inert atmosphere (Argon or Nitrogen).[1][2]

  • For Corey-Chaykovsky Reaction: This method involves a sulfur ylide, typically generated from a trimethylsulfonium salt and a strong base.

    • Base Strength: The choice and handling of the base (e.g., NaH, KOtBu) is critical. Use of old or improperly stored sodium hydride with low activity is a frequent cause of failure. Ensure the base is potent enough to deprotonate the sulfonium salt.

    • Ylide Instability: The ylide itself can be unstable. It is best to generate it in situ at a low temperature just before adding the alkene.

  • For Diazo-Catalyzed Reactions:

    • Catalyst Activity: Rhodium and copper catalysts can be deactivated by impurities. Ensure your catalyst is from a reliable source.[1][3]

    • Diazo Compound Decomposition: Diazo compounds are light-sensitive, thermally unstable, and can be explosive.[1][3] They should be handled with extreme care, used fresh, and added slowly to the reaction mixture via a syringe pump to minimize decomposition and side reactions like dimerization.[1][3]

B: Sub-optimal Reaction Conditions:

  • Anhydrous Conditions: This is non-negotiable for Simmons-Smith, Furukawa, and Corey-Chaykovsky reactions.[1][2] All glassware must be flame- or oven-dried, and all solvents must be rigorously anhydrous. Moisture will instantly quench the organometallic reagents and strong bases used.

  • Temperature Control: Temperature can dramatically affect yield and side reactions. For instance, sulfur ylide formation is often done at 0°C or below, while the subsequent reaction with the alkene may be performed at room temperature. For catalyzed reactions, lower temperatures can sometimes improve selectivity.[3]

  • Solvent Choice: The solvent can impact reagent stability and reaction rates. Ethereal solvents (like Diethyl Ether, THF, or DME) are common for Simmons-Smith type reactions.[2] For the Corey-Chaykovsky reaction, polar aprotic solvents like DMSO or THF are typically required to facilitate ylide formation.

Troubleshooting Flowchart for Low Conversion

start Low or No Conversion reagent Is the cyclopropanating reagent active? start->reagent conditions Are reaction conditions strictly controlled? reagent->conditions Yes action_reagent Action: - Use fresh reagents. - Activate Zn-Cu couple. - Verify base strength (NaH). - Use fresh diazo compound. reagent->action_reagent No alkene Is the alkene substrate pure and reactive? conditions->alkene Yes action_conditions Action: - Flame/oven-dry all glassware. - Use anhydrous solvents. - Maintain inert atmosphere (Ar/N2). - Optimize temperature. conditions->action_conditions No action_alkene Action: - Repurify starting alkene. - Check for polymerization. - Consider a more potent cyclopropanation method. alkene->action_alkene No end_fail Consult further literature for alternative synthetic routes. alkene->end_fail Yes end_yield Yield Improved action_reagent->end_yield action_conditions->end_yield action_alkene->end_yield

Caption: A decision tree for troubleshooting low cyclopropanation yield.

Q4: My reaction works, but the yield is poor due to the formation of multiple byproducts. What are these side reactions and how can I prevent them?

Byproduct formation is often a result of the high reactivity of the intermediates or the specific nature of your substrate.

  • Polymerization of the Alkene: Acrylonitrile derivatives are susceptible to anionic polymerization, especially in the presence of strong bases used in methods like the Corey-Chaykovsky reaction.

    • Solution: Add the alkene slowly to the pre-formed ylide solution. Maintain a low temperature during the addition to disfavor polymerization pathways.

  • Nucleophilic Attack on the Aromatic Ring (SNAr): The fluorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution. While unlikely with the ylides or carbenoids themselves, strong bases at elevated temperatures could potentially lead to substitution by the base's counter-ion or other nucleophiles in the mixture.[4]

    • Solution: Use the mildest possible reaction conditions. Avoid unnecessarily high temperatures or prolonged reaction times. If using KOtBu, ensure the reaction is not heated excessively.

  • Ring Opening of the Product: The electron-withdrawing nitrile group makes the cyclopropane ring somewhat strained and susceptible to ring-opening by nucleophiles, particularly under harsh acidic or basic workup conditions.

    • Solution: Quench the reaction carefully, preferably with a neutral or mildly acidic aqueous solution like saturated ammonium chloride (NH₄Cl), especially after Simmons-Smith or Corey-Chaykovsky reactions.[2] Avoid strong acids or bases during the workup.

  • Enolate Formation and Side Reactions: If using a strong base, there is a possibility of deprotonation at the carbon alpha to the nitrile, leading to undesired side reactions.

    • Solution: This is less likely with a quaternary carbon alpha to the nitrile, but for related substrates, it's a consideration. Using a non-nucleophilic base or a carbenoid method (Simmons-Smith) avoids this issue entirely.

Q5: I am struggling with the purification of the final product. What is the best approach?

Purification can be challenging due to the presence of unreacted starting materials, catalyst residues, and byproducts with similar polarities.

  • Workup is Crucial: Before any chromatography, a thorough aqueous workup is essential.

    • For Simmons-Smith reactions, a quench with saturated NH₄Cl helps to dissolve the zinc salts.[2] Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) are necessary.

    • Washing the combined organic layers with water and then brine will remove most inorganic impurities and water-soluble organics.

  • Flash Column Chromatography: This is the most effective method for purifying the final product.

    • Adsorbent: Standard silica gel is usually sufficient.

    • Eluent System: The polarity of your product will dictate the solvent system. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding ethyl acetate. A typical starting point would be a 95:5 or 90:10 mixture of Hexane:Ethyl Acetate. Monitor the separation closely using Thin Layer Chromatography (TLC).

  • Recrystallization: If the product is a solid and has high purity after chromatography (>95%), recrystallization can be an excellent final step to obtain analytically pure material. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find suitable conditions.

Data & Protocols

Table 1: Comparison of Common Cyclopropanation Methods
MethodReagentsKey AdvantagesKey DisadvantagesCritical Parameters
Simmons-Smith CH₂I₂, Zn(Cu)Good functional group tolerance; Avoids strong bases.Reproducibility can be an issue; Activation of zinc is crucial.Freshly activated Zn(Cu) couple; Strictly anhydrous conditions.[1][2]
Furukawa Mod. CH₂I₂, Et₂ZnMore reproducible than Simmons-Smith; Higher yields often observed.Et₂Zn is pyrophoric and expensive; Highly moisture sensitive.[1]Fresh, high-purity Et₂Zn; Inert atmosphere; Anhydrous conditions.
Corey-Chaykovsky (CH₃)₃S⁺I⁻, Strong Base (e.g., NaH, KOtBu)Readily available and inexpensive reagents; High yielding.Requires strong bases; Potential for side reactions (polymerization).Activity of the base; Anhydrous conditions; Low temperature.
Rh/Cu Catalyzed Diazo Compound (e.g., CH₂N₂), Rh₂(OAc)₄ or Cu(acac)₂Can be very efficient and high-yielding.Diazo compounds are hazardous (toxic/explosive); Catalyst cost.[3]Purity and slow addition of diazo compound; Catalyst quality.[1][3]
Experimental Protocol: Corey-Chaykovsky Cyclopropanation

This protocol is a representative example and may require optimization for your specific setup and scale.

1. Preparation:

  • Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet.

  • Allow the flask to cool to room temperature under an inert atmosphere.

2. Ylide Formation:

  • To the flask, add trimethylsulfonium iodide (1.2 equivalents) and anhydrous DMSO or a 2:1 mixture of anhydrous THF/DMSO.

  • Cool the suspension to 0°C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.15 equivalents) portion-wise, ensuring the internal temperature does not exceed 5-10°C.

  • Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature and stir for an additional 45-60 minutes. You should observe the cessation of hydrogen gas evolution and the formation of a clear or milky white ylide solution.

3. Cyclopropanation:

  • In a separate flame-dried flask, dissolve 2-(3-fluoro-4-methoxyphenyl)acrylonitrile (1.0 equivalent) in anhydrous THF.

  • Cool the ylide solution back down to 0°C.

  • Add the solution of the alkene dropwise to the ylide solution over 20-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alkene.

4. Workup and Purification:

  • Carefully quench the reaction by pouring it into a beaker containing ice-cold water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with water (2x) and then with saturated brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

General Synthetic Workflow

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Purification A 3-Fluoro-4-methoxybenzaldehyde + Malononitrile/Cyano-reagent B Knoevenagel Condensation (Base, Solvent, Heat) A->B C 2-(3-Fluoro-4-methoxyphenyl)acrylonitrile B->C E Cyclopropanation Reaction (Anhydrous, Inert Atmosphere) C->E D Cyclopropanating Agent (e.g., Sulfur Ylide, Zn-Carbenoid) D->E F Crude Product E->F G Aqueous Workup (Quench, Extract, Wash) F->G H Flash Column Chromatography G->H I 1-(3-Fluoro-4-methoxyphenyl) cyclopropane-1-carbonitrile (Final Product) H->I

Caption: General experimental workflow for the target synthesis.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity. BenchChem.
  • OrgoSolver.
  • Meyer, A. G., & Ryan, J. H. (2016). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules, 21(8), 935. [Link]

  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry.
  • Leah4sci. (2021, October 27). Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions. YouTube.
  • Sato, M., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. RSC Advances.
  • ResearchGate. (n.d.). Optimization of the nucleophilic aromatic substitution reaction [Table].
  • Semantic Scholar. A novel type of donor–acceptor cyclopropane with fluorine as the donor: (3 + 2)-cycloadditions with carbonyls. Semantic Scholar.
  • Frontiers in Chemistry. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers.
  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Organic Syntheses.
  • ACG Publications. (n.d.). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.
  • Molecules. (2021).
  • Organic Chemistry Portal. (2008). A Three-Step Route to a Tricyclic Steroid Precursor. Organic Chemistry Portal.
  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org.

Sources

Optimization

Troubleshooting incomplete cyclization during aryl cyclopropane formation

Welcome to the Technical Support Center for Aryl Cyclopropanation. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter stalled reactions, poor...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aryl Cyclopropanation. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter stalled reactions, poor yields, or unexpected side products during cyclopropane synthesis.

The cyclopropane ring is a privileged structural motif in medicinal chemistry, but its formation is thermodynamically demanding due to a high ring strain of approximately 27.5 kcal/mol. When synthesizing aryl cyclopropanes, the electronic properties of the aromatic ring can either over-stabilize reactive intermediates or deactivate the alkene, frequently leading to incomplete cyclization.

This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic FAQs for the three primary cyclopropanation methodologies: the Simmons-Smith reaction, Transition-Metal Catalyzed Diazo Decomposition, and the Corey-Chaykovsky reaction.

Diagnostic Data: Quantitative Troubleshooting Matrix

Before diving into specific protocols, use the table below to cross-reference your analytical data with the most likely mechanistic failure point.

Troubleshooting MetricSimmons-Smith (Furukawa)Transition-Metal (Rh/Diazo)Corey-Chaykovsky
Primary Symptom Stalled conversion at 40-50%Vigorous bubbling, low yieldHigh conversion, wrong product
Common Impurity Unreacted alkene, IodocyclopropanesDiazo dimers (diethyl maleate/fumarate)Epoxides
Root Causality Incomplete gem-dizinc carbenoid formationHigh local diazo concentration leading to dimerizationHard nucleophile favoring irreversible 1,2-addition
Key Optimization Decrease CHI₃/Et₂Zn ratioSyringe pump addition (1-2 h)Switch to Me₃S(O)I (Sulfoxonium)
Ideal Temperature 0 °C to Room TempRoom Temp to 40 °C50–60 °C

Troubleshooting Workflow

TroubleshootingWorkflow Start Incomplete Aryl Cyclopropanation Method Identify Reaction Class Start->Method SS Simmons-Smith (Zn Carbenoid) Method->SS Diazo Transition Metal + Diazo Method->Diazo CC Corey-Chaykovsky (Sulfur Ylide) Method->CC SS_Issue Zinc Aggregation or Poor Activation? SS->SS_Issue Diazo_Issue Diazo Dimerization or Catalyst Poisoning? Diazo->Diazo_Issue CC_Issue Reversible Betaine or Poor Ylide Generation? CC->CC_Issue SS_Fix Protocol: Furukawa Modification (Et2Zn + CH2I2) SS_Issue->SS_Fix Yes Diazo_Fix Protocol: Syringe Pump Addition & Rh2(oct)4 Diazo_Issue->Diazo_Fix Yes CC_Fix Protocol: Me3S(O)I / NaH (Sulfoxonium Ylide) CC_Issue->CC_Fix Yes

Workflow for diagnosing and resolving incomplete aryl cyclopropanation reactions.

Frequently Asked Questions & Validated Protocols

FAQ 1: Simmons-Smith Reaction (Zinc Carbenoids)

Q: My Simmons-Smith cyclopropanation of a styrene derivative stalls at 50% conversion. GC-MS shows unreacted alkene alongside iodocyclopropanes. How do I push this to completion?

A: The presence of iodocyclopropanes is a classic symptom of the incomplete formation of the active gem-dizinc reagent. When the reaction relies on an α-iodozinc carbenoid intermediate, it can prematurely react or degrade before full conversion is achieved[1]. Furthermore, traditional Simmons-Smith conditions (Zn-Cu couple) suffer from surface passivation, which is highly detrimental when reacting with electronically deactivated aryl alkenes.

To resolve this, you must switch to the Furukawa modification , which utilizes diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) in a homogenous solution[2]. If stalling persists, the causality lies in the stoichiometric ratio. Decreasing the CH₂I₂/Et₂Zn ratio facilitates the complete formation of the highly reactive gem-dizinc carbenoid, drastically improving the cyclopropylzinc/iodocyclopropane ratio[1].

Self-Validating Protocol: Furukawa Modification for Aryl Alkenes

  • Preparation: Flame-dry a Schlenk flask under argon. Add your aryl alkene (1.0 equiv) in anhydrous dichloromethane (DCM) and cool to 0 °C.

  • Zinc Addition: Slowly add a 1.0 M solution of Et₂Zn in hexanes (2.0 equiv). Self-Validation: The solution must remain completely homogenous and clear. Any precipitation indicates moisture contamination, which will kill the carbenoid.

  • Carbenoid Generation: Dropwise add CH₂I₂ (2.0 equiv). Maintain the temperature at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Stir for 12 hours. Quench a 0.1 mL aliquot with saturated aqueous NH₄Cl and analyze the organic layer via GC-MS. Self-Validation: The complete disappearance of the alkene peak and the absence of the iodocyclopropane mass fragment confirm successful gem-dizinc formation and transfer.

  • Workup: Quench the bulk reaction carefully with saturated NH₄Cl (exothermic), extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

FAQ 2: Transition-Metal Catalyzed Diazo Decomposition

Q: When using Rh₂(OAc)₄ and ethyl diazoacetate (EDA) with an aryl alkene, I get low yields of the cyclopropane and large amounts of diethyl maleate and fumarate. Why?

A: You are observing competitive diazo dimerization. Rhodium(II) carbenoids are highly electrophilic[3]. If the steady-state concentration of the diazo compound in the reaction mixture is too high, the metal-carbene will react with another molecule of EDA rather than your aryl alkene, forming maleate/fumarate dimers.

Additionally, water-soluble or highly polar catalysts like Rh₂(OAc)₄ often struggle to interact efficiently with lipophilic aryl alkenes. By switching to a more hydrophobic catalyst like Rh₂(oct)₄ (rhodium octanoate) in a biphasic or aqueous system, you create a hydrophobic pocket. The catalyst migrates into the organic alkene phase, leading to a high effective concentration of the alkene near the active metal center, which outcompetes diazo dimerization[4].

Self-Validating Protocol: Syringe-Pump Biphasic Rh(II) Cyclopropanation

  • System Setup: In a round-bottom flask, dissolve the aryl alkene (5.0 equiv, to act as both reactant and organic phase) and Rh₂(oct)₄ (1 mol%) in a minimal amount of water to create a biphasic suspension[4].

  • Controlled Addition: Dissolve EDA (1.0 equiv) in a small amount of DCM. Load this into a syringe pump.

  • Reaction Execution: Add the EDA solution at a rate of 1.0 mL/hour while stirring vigorously at room temperature. Self-Validation: You should observe a steady, slow evolution of N₂ gas. Vigorous, rapid bubbling indicates the addition rate is too fast, leading to dimerization.

  • Completion: Once addition is complete, stir for an additional 2 hours. Extract with diethyl ether. GC-MS should reveal >90% yield of the cyclopropane with negligible maleate/fumarate peaks.

FAQ 3: Corey-Chaykovsky Reaction (Sulfur Ylides)

Q: I am trying to cyclopropanate an aryl enone using a sulfonium ylide, but I am isolating the epoxide instead of the cyclopropane. How do I fix this?

A: This is a fundamental issue rooted in Hard-Soft Acid-Base (HSAB) theory. Sulfonium ylides (e.g., dimethylsulfonium methylide) have a highly concentrated negative charge on the carbon atom, making them "hard" nucleophiles. They preferentially attack the carbonyl carbon (1,2-addition) irreversibly, leading to epoxide formation[5].

To achieve cyclopropanation (1,4-addition), you must use a "softer" nucleophile: a sulfoxonium ylide (e.g., dimethylsulfoxonium methylide)[6]. The oxygen atom on the sulfur pulls electron density away, softening the carbanion. The sulfoxonium ylide undergoes reversible 1,2-addition but irreversible 1,4-addition, thermodynamically funneling the entire reaction toward the cyclopropane[5].

HSAB_Selectivity Enone Aryl Enone Substrate Sulfonium Sulfonium Ylide (Hard Nucleophile) Enone->Sulfonium Sulfoxonium Sulfoxonium Ylide (Soft Nucleophile) Enone->Sulfoxonium Add12 1,2-Addition (Kinetic Control) Sulfonium->Add12 Irreversible Sulfoxonium->Add12 Reversible Add14 1,4-Addition (Thermodynamic Control) Sulfoxonium->Add14 Irreversible Epoxide Epoxide Formation (Undesired) Add12->Epoxide Cyclopropane Cyclopropane Formation (Desired) Add14->Cyclopropane

Mechanistic divergence in Corey-Chaykovsky reactions based on ylide nucleophilicity.

Self-Validating Protocol: "Instant Methylide" Corey-Chaykovsky Cyclopropanation

  • Ylide Generation: In an oven-dried flask under argon, combine trimethylsulfoxonium iodide (Me₃S(O)I, 1.2 equiv) and sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv).

  • Solvent Addition: Slowly add anhydrous DMSO. Self-Validation: Vigorous hydrogen gas evolution will occur. The cloudy suspension will transition into a clear, homogenous solution over 15–20 minutes, confirming the complete generation of the dimethylsulfoxonium methylide[7].

  • Enone Addition: Dissolve your aryl enone (1.0 equiv) in a minimal amount of DMSO and add it dropwise to the ylide solution.

  • Heating: Heat the reaction to 50–60 °C for 20 minutes[7].

  • Workup: Cool to room temperature, quench with cold water, and extract with ethyl acetate. Wash the organic layer extensively with water (5x) to remove all DMSO before drying and concentrating.

References

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review MDPI URL
  • Transition Metal-Catalyzed Cyclopropanation of Alkenes in Water: Catalyst Efficiency and in Situ Generation of the Diazo Reagent ACS Publications URL
  • Organic & Biomolecular Chemistry - Univasf (Review on Cyclopropanes)
  • Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins PMC URL
  • Johnson–Corey–Chaykovsky reaction Wikipedia URL
  • Enantioselective Synthesis of 1,2,3-Trisubstituted Cyclopropanes Using gem-Dizinc Reagents ACS Publications URL
  • “Instant Methylide” Modification of the Corey–Chaykovsky Cyclopropanation Reaction Taylor & Francis Online URL
  • Opportunities for the Application and Advancement of the Corey–Chaykovsky Cyclopropanation ACS Publications URL

Sources

Troubleshooting

Technical Support Center: Optimizing Cyclopropanation of Fluorinated Phenylacetonitriles

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and kinetic challenges encountered when synthesizing 1-cyano-1-(fluorophenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemoselectivity and kinetic challenges encountered when synthesizing 1-cyano-1-(fluorophenyl)cyclopropanes.1[1]. However, traditional alkylation of fluorophenylacetonitriles with 1,2-dibromoethane is frequently plagued by side reactions. The highly electronegative fluorine atom activates the aryl ring toward nucleophilic attack, while the steric hindrance of the mono-alkylated intermediate complicates the final ring closure.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to maximize your cyclopropanation yields.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why am I observing significant defluorination/substitution byproducts during the cyclopropanation of 2-fluorophenylacetonitrile or 4-fluorophenylacetonitrile? Causality: The fluorine atom is highly electronegative, which strongly activates the ortho and para positions of the aromatic ring toward Nucleophilic Aromatic Substitution (SNAr). When using strong, homogeneous bases (e.g., sodium methoxide in methanol or homogeneous NaOH), the hydroxide or alkoxide ions act as aggressive nucleophiles, attacking the fluorinated ring and displacing the fluorine atom. Solution: Transition to a liquid-liquid Phase Transfer Catalysis (PTC) system. By using concentrated aqueous KOH and a lipophilic catalyst like tetrabutylammonium bromide (TBAB), the hydroxide remains sequestered in the aqueous phase. The PTC extracts the deprotonated nitrile carbanion into the organic phase (e.g., toluene), where it reacts exclusively with 1,2-dibromoethane. This biphasic separation minimizes contact between the nucleophilic base and the electrophilic fluorinated aromatic ring, effectively suppressing SNAr.

Q2: My reaction stalls at the mono-alkylated intermediate (1-bromoethyl-fluorophenylacetonitrile). How do I drive the intramolecular cyclization? Causality: The first alkylation step (intermolecular SN2) is kinetically rapid. However, the second step (intramolecular SN2) requires the formation of a highly strained three-membered ring.2[2]. Solution: 2[2]. The higher ionic strength of 60% KOH enhances the extraction of the reactive ion pair into the organic phase. Additionally, elevating the reaction temperature to 60°C provides the necessary activation energy to overcome the stereoelectronic barriers of ring closure.

Q3: How can I prevent the Thorpe-Ziegler self-condensation of the starting material? Causality: 3[3]. This occurs when the carbanion attacks an unreacted nitrile molecule instead of the alkylating agent. Solution: Maintain a high local concentration of the electrophile. Use 1,2-dibromoethane in excess (1.5 to 2.0 equivalents) and employ a slow, dropwise addition of the fluorophenylacetonitrile to the biphasic mixture. This ensures the carbanion is immediately intercepted by the dihaloalkane before it can react with another nitrile molecule.

Part 2: Mechanistic Pathways & Troubleshooting Logic

Understanding the divergent pathways of the carbanion intermediate is critical for optimizing reaction conditions.

Mechanism Substrate Fluorophenylacetonitrile Anion Carbanion Intermediate Substrate->Anion Base / PTC MonoAlkyl Mono-alkylated Intermediate Anion->MonoAlkyl 1,2-Dibromoethane Side1 SNAr Byproduct (Fluorine Displacement) Anion->Side1 Excess OH- / High Temp Side2 Thorpe-Ziegler Condensation Dimer Anion->Side2 Low Electrophile Conc. Cyclopropane Target Cyclopropane MonoAlkyl->Cyclopropane Intramolecular SN2

Mechanistic pathways showing desired cyclopropanation versus common side reactions.

Troubleshooting Start Analyze Crude Reaction Mixture CheckSNAr High SNAr Byproducts? Start->CheckSNAr CheckMono Stalled at Mono-alkylation? CheckSNAr->CheckMono No FixSNAr Switch to Biphasic PTC Keep Temp < 60°C CheckSNAr->FixSNAr Yes CheckDimer High Dimerization? CheckMono->CheckDimer No FixMono Increase Base to 60% KOH Increase Stir Rate CheckMono->FixMono Yes FixDimer Increase 1,2-Dibromoethane Slow Substrate Addition CheckDimer->FixDimer Yes Success Optimized Cyclopropanation CheckDimer->Success No FixSNAr->Success FixMono->Success FixDimer->Success

Logical troubleshooting workflow for fluorinated phenylacetonitrile cyclopropanation.

Part 3: Quantitative Data on Reaction Optimization

The following table summarizes the causal relationship between the chosen base/PTC system and the resulting product distribution. Note how the transition from homogeneous to biphasic conditions, and the specific use of KOH over NaOH, drastically shifts the chemoselectivity toward the desired cyclopropane.

Base SystemPhase Transfer Catalyst (PTC)Temp (°C)Conversion (%)Target Cyclopropane Yield (%)SNAr Byproduct (%)Dimer Byproduct (%)
NaOMe / MeOHNone (Homogeneous)65100454010
50% NaOH (aq)TEBAC (Biphasic)257055510
50% NaOH (aq)TBAB (Biphasic)60958228
60% KOH (aq) TBAB (Biphasic) 60 100 94 <1 2

Data represents generalized optimization trends for 4-fluorophenylacetonitrile. Yields determined via quantitative GC-MS analysis.

Part 4: Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system. It incorporates specific In-Process Controls (IPCs) to ensure that each mechanistic hurdle is cleared before proceeding to the next step, preventing downstream failures.

Target: 1-Cyano-1-(4-fluorophenyl)cyclopropane Scale: 100 mmol

Step 1: System Preparation & Electrophile Loading
  • In a 500 mL jacketed reactor equipped with a mechanical stirrer, add 1,2-dibromoethane (150 mmol, 1.5 eq) and toluene (100 mL).

  • Add Tetrabutylammonium bromide (TBAB) (5 mmol, 0.05 eq).

  • Causality Check: TBAB is chosen over TEBAC due to its higher lipophilicity, which is crucial for pulling the highly stabilized fluorinated carbanion into the toluene phase away from the aqueous hydroxide.

Step 2: Base Addition & Temperature Equilibration
  • Slowly charge 60% w/w aqueous KOH (400 mmol, 4.0 eq) into the reactor.

  • Set the mechanical stirring to 800 RPM to create a fine emulsion, maximizing the interfacial surface area.

  • Heat the biphasic mixture to 60°C.

Step 3: Substrate Addition (Controlled Carbanion Generation)
  • Dissolve 4-fluorophenylacetonitrile (100 mmol, 1.0 eq) in 20 mL of toluene.

  • Add this solution dropwise to the reactor over 2 hours using a syringe pump.

  • Causality Check: Dropwise addition ensures the concentration of the unreacted nitrile remains near zero in the reactor, completely eliminating the possibility of4[4].

Step 4: In-Process Control (IPC) and Self-Validation
  • After the addition is complete, allow the reaction to stir for an additional 2 hours at 60°C.

  • Self-Validation Checkpoint: Stop stirring, allow phases to separate, and sample the upper organic layer for GC-MS analysis.

  • Decision Matrix:

    • If the mono-alkylated intermediate (m/z corresponding to 1-bromoethyl-4-fluorophenylacetonitrile) is > 5%, the intramolecular SN2 is stalling. Action: Add an additional 0.02 eq of TBAB, increase stirring to 1000 RPM, and react for 1 more hour.

    • If the target cyclopropane is > 95% and intermediate is < 2%, the system has validated its completion. Proceed to Step 5.

Step 5: Quenching and Isolation
  • Cool the reactor to 10°C.

  • Quench the reaction by slowly adding 100 mL of ice-cold water to dilute the KOH.

  • Separate the organic phase. Extract the aqueous phase with toluene (2 x 50 mL).

  • Wash the combined organic layers with 1M HCl (50 mL) to neutralize residual base, followed by brine (50 mL).

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified via vacuum distillation or recrystallization depending on downstream requirements.

Part 5: References

  • Diastereoselective One-Pot Knoevenagel Condensation/Corey–Chaykovsky Cyclopropanation Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Reactions of Nitrile Anions Source: Encyclopedia.pub URL:[Link]

  • Phase Transfer Catalyzed Dialkylation of Sterically Hindered Arylacetonitriles Source: Science24.com URL:[Link]

  • Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes Source: Angewandte Chemie International Edition (NIH / Wiley) URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Base &amp; Solvent Conditions for CAS 1282555-27-4 Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of sterically hindered or electronically deactivated cyclopropanes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of sterically hindered or electronically deactivated cyclopropanes. The synthesis of CAS 1282555-27-4 (1-(3-fluoro-4-methoxyphenyl)cyclopropanecarbonitrile) relies on the double alkylation of 3-fluoro-4-methoxyphenylacetonitrile with 1,2-dibromoethane.

While the theoretical pathway is straightforward, the reality of executing this transformation involves navigating competing kinetic pathways, phase-transfer inefficiencies, and side reactions driven by the electron-withdrawing nature of the fluoro-aryl system. This guide provides a self-validating framework to troubleshoot and optimize your base and solvent conditions.

Interactive Troubleshooting Workflow

Before diving into the FAQs, use the diagnostic workflow below to identify the root cause of your synthetic bottlenecks.

G Start 3-Fluoro-4-methoxyphenylacetonitrile + 1,2-Dibromoethane BaseChoice Select Base/Solvent System Start->BaseChoice NaH_DMF NaH / DMF (Homogeneous) BaseChoice->NaH_DMF NaOH_PTC 50% aq. NaOH / Toluene + TBAB (PTC) BaseChoice->NaOH_PTC KOtBu_THF KOtBu / THF (Homogeneous) BaseChoice->KOtBu_THF Issue1 Issue: Exothermic runaway, O-demethylation NaH_DMF->Issue1 Issue2 Issue: Stalls at mono-alkylated intermediate NaOH_PTC->Issue2 Issue3 Issue: Moisture sensitivity, Yield variability KOtBu_THF->Issue3 Sol1 Fix: Cool < 5°C, Avoid prolonged heating Issue1->Sol1 Sol2 Fix: Stir > 500 rpm, Ensure 5-10 mol% TBAB Issue2->Sol2 Sol3 Fix: Strict anhydrous setup, Freshly titrate base Issue3->Sol3 Opt Optimized: CAS 1282555-27-4 (>90% Yield) Sol1->Opt Sol2->Opt Sol3->Opt

Fig 1: Troubleshooting workflow for base/solvent optimization in CAS 1282555-27-4 synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction stalling at the mono-alkylated intermediate when using NaOH and Toluene?

A: The cyclization of arylacetonitriles occurs via two distinct steps. The first step (intermolecular SN​2 attack on 1,2-dibromoethane) is kinetically fast. However, the second step requires the deprotonation of the newly formed secondary carbon to create a sterically hindered tertiary carbanion, followed by an intramolecular ring closure.

If you are using a Phase-Transfer Catalysis (PTC) system, stalling indicates a failure in the interfacial transfer of the hydroxide ion. Biphasic systems rely entirely on surface area and catalyst efficiency.

  • The Causality: Without sufficient agitation, the local concentration of OH− in the organic phase drops below the thermodynamic threshold needed to drive the endothermic transition state of the ring closure[1].

  • The Fix: Increase your mechanical stirring rate to >500 rpm to create a fine emulsion. Verify that your tetrabutylammonium bromide (TBAB) loading is between 5–10 mol% and that you are using a highly concentrated 50% w/w aqueous NaOH solution to maximize the chemical potential gradient.

Q2: I switched to NaH in DMF to force the cyclization, but I am observing significant impurities and yield loss. What is happening?

A: You are observing the consequences of mismatched base strength and solvent stability. While2[2], DMF degrades at elevated temperatures in the presence of strong bases to yield dimethylamine.

  • The Causality: The 3-fluoro-4-methoxyphenyl ring is highly activated for side reactions. The electron-withdrawing fluorine atom increases the electrophilicity of the aromatic ring. At elevated temperatures, the generated dimethylamine (or the hydride itself) can cause nucleophilic aromatic substitution ( SN​Ar ) or O-demethylation of the methoxy group.

  • The Fix: If you must use NaH/DMF, strictly control the internal temperature below 5°C during the addition phase and do not exceed 25°C during the cyclization. Alternatively, switch to a milder homogeneous base like Potassium tert-butoxide (KOtBu) in THF.

Q3: How do I choose between Phase-Transfer Catalysis (PTC) and Homogeneous conditions for scaling up?

A: PTC is the gold standard for scale-up. It avoids the hazards of handling pyrophoric reagents (NaH) or highly moisture-sensitive bases (KOtBu), and it utilizes inexpensive, easily recoverable solvents like Toluene. Homogeneous conditions should only be selected for discovery-scale (<5 grams) where speed is prioritized over process safety, or if your specific substrate exhibits complete insolubility in non-polar solvents.

Base & Solvent Optimization Matrix

To facilitate your experimental design, I have summarized the quantitative and qualitative data for the most common base/solvent pairings used in cyclopropanecarbonitrile synthesis.

Base / Solvent SystemKinetic ProfilePrimary Side ReactionsScalabilityTypical Yield
50% NaOH / Toluene / TBAB Moderate (Biphasic)Mono-alkylation (if poorly stirred)Excellent85 - 92%
NaH / DMF Very Fast (Homogeneous)O-demethylation, SN​Ar , ExothermPoor (Hazardous)60 - 75%
KOtBu / THF Fast (Homogeneous)Ether cleavage (minor)Good80 - 88%
NaHMDS / THF Fast (Homogeneous)MinimalFair (Costly)85 - 90%

Optimized Experimental Protocol: PTC Method

This methodology utilizes the highly scalable PTC approach. The protocol is designed as a self-validating system; if the physical observations match the text, your reaction is proceeding correctly.

Reagents Required:

  • 3-Fluoro-4-methoxyphenylacetonitrile (1.0 eq)

  • 1,2-Dibromoethane (1.5 eq) (Caution: Known carcinogen, handle strictly in a fume hood)

  • Tetrabutylammonium bromide (TBAB) (0.05 eq)

  • 50% w/w Aqueous NaOH (3.0 eq)

  • Toluene (5 volumes)

Step-by-Step Methodology:

  • System Initialization: Charge a clean, dry reactor with 3-fluoro-4-methoxyphenylacetonitrile, 1,2-dibromoethane, TBAB, and Toluene.

    • Self-Validation: The mixture should form a clear, pale-yellow homogeneous organic solution.

  • Base Addition: Cool the reactor to 10–15°C. Initiate high-shear mechanical agitation (minimum 500 rpm). Slowly add the 50% w/w aqueous NaOH dropwise over 30 minutes.

    • Self-Validation: A distinct biphasic emulsion will form. A mild exotherm will occur; the cooling jacket must maintain the internal temperature strictly below 25°C to prevent premature degradation of the phase-transfer catalyst.

  • Cyclization Phase: Warm the reactor to 40°C and maintain vigorous stirring for 4 to 6 hours.

    • Self-Validation (Crucial): After 1.5 hours, pull an aliquot for TLC (Hexanes:EtOAc 4:1). You will observe the consumption of the starting material ( Rf​ ~0.3) and the appearance of the mono-alkylated intermediate ( Rf​ ~0.4). By hour 4, the intermediate spot must disappear, replaced entirely by the non-polar cyclized product, CAS 1282555-27-4 ( Rf​ ~0.6).

  • Quench and Workup: Cool the mixture to room temperature. Add deionized water (3 volumes) to dissolve the precipitated sodium bromide salts. Separate the phases. Wash the organic layer sequentially with 1M HCl (to neutralize residual base) and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the product as an off-white solid or viscous oil that crystallizes upon standing.

References

  • Source: cutm.ac.
  • Title: Synthesis from Nitriles with Retention of the Cyano Group - S.-I.
  • Source: Queen Mary University of London (qmul.ac.uk)

Sources

Troubleshooting

Separating unreacted starting materials from 1-(3-Fluoro-4-methoxyphenyl)cyclopropanecarbonitrile

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with synthesizing and purifying 1-(3-Fluoro-4-methoxyphenyl)cyclopropanecarbonitrile [1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals tasked with synthesizing and purifying 1-(3-Fluoro-4-methoxyphenyl)cyclopropanecarbonitrile [1].

The synthesis of 1-arylcyclopropanecarbonitriles typically involves the double alkylation of an arylacetonitrile with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) in the presence of a strong base[2]. While the reaction is robust, the downstream purification is notoriously challenging due to the nearly identical chromatographic polarities of the unreacted starting material and the final product. This guide provides field-proven, causality-driven troubleshooting strategies to isolate your target molecule with high purity.

Part 1: Diagnostic Overview of Reaction Components

To design a self-validating purification system, we must first exploit the physicochemical differences between the reaction components. The table below summarizes the critical data used to establish our separation handles.

ComponentMolecular WeightVolatilityAcidic α-ProtonsChromatographic Polarity (Silica)Primary Separation Handle
1,2-Dibromoethane (SM2) 187.86 g/mol High (bp ~131 °C)YesNon-polarVacuum Distillation
3-Fluoro-4-methoxyphenylacetonitrile (SM1) 165.16 g/mol LowYes (pKa ~21) Moderate (Overlaps with Product)Chemical Derivatization
Mono-alkylated Intermediate 272.11 g/mol LowYesModerateBase-promoted Cyclization
1-(3-Fluoro-4-methoxyphenyl)cyclopropanecarbonitrile 191.20 g/mol LowNo (Sterically Blocked) ModerateInertness to Electrophiles

Part 2: Troubleshooting & FAQs

Q1: How do I remove excess 1,2-dibromoethane (SM2) without thermally degrading my product?

A: 1,2-dibromoethane is highly volatile compared to your product. Do not attempt to remove it via silica gel chromatography, as it can streak and contaminate early fractions.

  • The Solution: Perform a high-vacuum distillation (rotary evaporation equipped with a high-vacuum pump) at 50–60 °C. The target cyclopropanecarbonitrile is a heavy oil/low-melting solid and will not co-distill at these temperatures.

Q2: My product and the unreacted starting nitrile (SM1) co-elute perfectly on silica gel. How can I separate them?

A: This is the most common bottleneck in this synthesis. The cyclopropane ring does not significantly alter the dipole moment of the molecule compared to the parent acetonitrile, resulting in overlapping Rf​ values.

  • The Causality: We must shift from physical separation to chemical scavenging [3]. The unreacted starting material (SM1) possesses highly acidic α -protons adjacent to the nitrile group. Your product, however, has its α -position fully substituted by the cyclopropane ring, leaving it completely devoid of α -protons.

  • The Solution: Subject the crude mixture to a Knoevenagel condensation using an aromatic aldehyde (e.g., benzaldehyde) and a catalytic amine base[4]. The unreacted SM1 will rapidly condense to form a highly conjugated, deeply colored cinnamonitrile derivative. Your product will remain completely inert. The resulting cinnamonitrile derivative has a drastically different Rf​ value and can be trivially separated from your product via standard flash chromatography.

Q3: LC-MS analysis shows a significant mass corresponding to the mono-alkylated intermediate (M+ = 272). How do I remove it?

A: Do not attempt to separate the mono-alkylated intermediate chromatographically. The presence of this intermediate indicates that the intramolecular ring-closure (the second alkylation step) stalled.

  • The Solution: Force the reaction to completion. The intramolecular cyclization is kinetically favored but requires sufficient base to deprotonate the sterically hindered mono-alkylated intermediate. Re-dissolve the crude mixture in anhydrous THF or DMF, add 1.5 equivalents of Sodium Hydride (NaH), and gently warm to 40 °C. This will push the intermediate to the final cyclopropanecarbonitrile product, simplifying your purification pipeline.

Part 3: Mechanistic & Workflow Visualizations

G Crude Crude Mixture (Product + SM1) Knoevenagel Knoevenagel Scavenging (Benzaldehyde + Base) Crude->Knoevenagel Deriv Derivatized Mixture (Product + Cinnamonitrile) Knoevenagel->Deriv Chromatography Silica Gel Chromatography Deriv->Chromatography Pure Pure Product (Target Molecule) Chromatography->Pure Elutes First Waste Cinnamonitrile Derivative (Waste) Chromatography->Waste Retained on Column

Caption: Workflow for the chemical scavenging of unreacted arylacetonitriles using Knoevenagel condensation.

Causality SM1 SM1: 3-Fluoro-4-methoxyphenylacetonitrile Contains acidic α-protons Cond Add Benzaldehyde + Piperidine (Electrophilic Conditions) SM1->Cond Prod Product: Cyclopropanecarbonitrile NO α-protons (Sterically blocked) Prod->Cond Reacts Reacts to form polar Cinnamonitrile derivative Cond->Reacts SM1 Pathway Inert Remains completely inert (No reaction possible) Cond->Inert Product Pathway

Caption: Chemical causality behind the selective Knoevenagel scavenging of unreacted starting materials.

Part 4: Step-by-Step Experimental Methodologies

Protocol A: Chemical Scavenging of Unreacted SM1 via Knoevenagel Condensation

This protocol is designed as a self-validating system: the appearance of a bright yellow/orange color confirms the successful derivatization of the unreacted starting material[4].

Reagents Required:

  • Crude reaction mixture (containing product and unreacted SM1)

  • Benzaldehyde (1.5 equivalents relative to the estimated molar amount of unreacted SM1)

  • Piperidine (0.1 equivalents)

  • Glacial acetic acid (0.1 equivalents)

  • Toluene (0.2 M relative to crude mass)

Step-by-Step Procedure:

  • Dissolution: Transfer the crude mixture (after removal of 1,2-dibromoethane via vacuum) into a round-bottom flask and dissolve in Toluene.

  • Reagent Addition: Add Benzaldehyde, followed by Piperidine and Glacial acetic acid.

  • Reflux: Attach a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux (approx. 110 °C) for 2 to 4 hours. Causality note: The Dean-Stark trap removes water, driving the condensation equilibrium strictly to the right.

  • Validation: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). You will observe the disappearance of the SM1 spot and the emergence of a bright yellow, highly UV-active spot at a lower Rf​ (the cinnamonitrile derivative).

  • Workup: Cool the mixture to room temperature. Wash the organic layer with 1N HCl (to remove piperidine), followed by saturated aqueous NaHCO3​ , and finally brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Chromatography: Load the derivatized crude onto a silica gel column. Elute with a gradient of Hexanes to 10% Ethyl Acetate. The inert 1-(3-Fluoro-4-methoxyphenyl)cyclopropanecarbonitrile will elute cleanly, while the polar, conjugated cinnamonitrile waste will be retained on the column.

Protocol B: Base-Promoted Cyclization of the Mono-Alkylated Intermediate

Use this protocol if LC-MS or NMR indicates incomplete cyclization[2].

Step-by-Step Procedure:

  • Preparation: Dissolve the crude mixture in anhydrous DMF (0.5 M) under a nitrogen atmosphere.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 equivalents). Caution: Hydrogen gas will evolve.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Quenching: Cool back to 0 °C and carefully quench the excess NaH by the dropwise addition of saturated aqueous NH4​Cl .

  • Extraction: Dilute with water and extract three times with Ethyl Acetate. Wash the combined organic layers thoroughly with water (to remove DMF) and brine, then dry and concentrate. Proceed to Protocol A if unreacted SM1 is still present.

Part 5: References

  • Diastereoselective One-Pot Knoevenagel Condensation/Corey–Chaykovsky Cyclopropanation Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Flow Chemistry in Organic Synthesis: Scavenging Strategies Source: Thieme Connect URL:[Link]

Sources

Optimization

Technical Support Center: Preventing Ring-Opening Degradation of Cyclopropanecarbonitrile Intermediates

Welcome to the Advanced Technical Support Center. Cyclopropanecarbonitrile (CPCN) intermediates are highly valued in pharmaceutical synthesis for introducing rigid, metabolically stable pharmacophores.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. Cyclopropanecarbonitrile (CPCN) intermediates are highly valued in pharmaceutical synthesis for introducing rigid, metabolically stable pharmacophores. However, the inherent ring strain of the cyclopropane moiety, combined with the electron-withdrawing nature of the cyano group, makes these intermediates highly susceptible to unintended ring-opening degradation during synthetic manipulation.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to preserve ring integrity.

Mechanistic Causality: Why Do Cyclopropanes Degrade?

Before troubleshooting, it is critical to understand the thermodynamic and kinetic forces driving degradation.

G A Cyclopropanecarbonitrile Intermediate B Lewis Acid / Transition Metal Activation A->B Unintended Activation E Mild Conditions & Steric Shielding A->E Optimized Protocol C Nucleophilic Attack (e.g., Amines, Halides) B->C Polarization of C-C Bond D Ring-Opened Degradant (Acyclic Nitrile) C->D Strain Relief (SN2-like) F Stable Target Product E->F Preserved Ring Integrity

Mechanistic pathways of cyclopropanecarbonitrile degradation vs. stabilization.

FAQ: Understanding the Mechanisms

Q: Why do my cyclopropanecarbonitrile intermediates spontaneously open during basic functionalization? A: The degradation is thermodynamically driven by the relief of Baeyer (angular) strain—caused by the constrained 60° bond angles—and Pitzer (torsional) strain from eclipsed C-H bonds[1]. The cyano group (-C≡N) is strongly electron-withdrawing. If your intermediate possesses an electron-donating group on an adjacent carbon, it forms a "Donor-Acceptor" (D-A) cyclopropane. This extreme polarization makes the ring highly susceptible to nucleophilic ring-opening (homologous to an SN2 substitution or Michael addition) by unreacted amines, alkoxides, or even polar solvents[2].

Q: Does the choice of Lewis acid catalyst affect ring stability during coupling reactions? A: Yes, significantly. Strong Lewis acids coordinate with the nitrogen lone pair of the cyano group, drastically lowering the lowest unoccupied molecular orbital (LUMO) of the cyclopropane C-C bond. In the presence of nucleophiles, this intentionally drives ring-opening to form acyclic functionalized products like γ-cyanoesters[3]. To preserve the ring, avoid strong Lewis acids unless strictly required, or utilize transition-metal-free conditions.

Q: How can I prevent ring-opening when heating my reaction? A: Thermal energy exacerbates strain relief. Studies demonstrate that heating cyclopropanes with nucleophiles in polar aprotic solvents like DMF or DMSO frequently results in ring-opening or oligomerization[3]. To prevent this, reactions should be conducted at the lowest viable temperature (often cryogenic) using non-nucleophilic ethereal solvents (e.g., THF, MTBE).

Quantitative Stability Matrix

The following table summarizes the causal impact of various reaction conditions on cyclopropanecarbonitrile stability, derived from empirical studies.

Reaction ConditionSolventTemperatureObserved Outcome / YieldMechanistic Impact
NaCN (Nucleophile) DMF / DMSOElevated (>60°C)Inefficient / OligomerizationNucleophilic ring-opening dominates over target substitution[3].
TMSCN + Strong Lewis Acid HFIP80°C37–86% Ring-Opened ProductDeliberate LUMO lowering drives cleavage of the C-C bond[3].
LiHMDS (Non-nucleophilic Base) THFAmbient / Low89–90% Intact CyclopropaneSteric hindrance prevents nucleophilic attack, preserving the ring[4].
Self-Validating Protocol: Alpha-Alkylation of Cyclopropanecarbonitriles

To successfully functionalize the alpha-position of a cyclopropanecarbonitrile without triggering ring-opening, you must utilize a kinetic trapping strategy. The following protocol is designed as a self-validating system , meaning each step includes an internal check to verify success before proceeding.

Objective: Deprotonate and alkylate the intermediate while suppressing thermal fragmentation and nucleophilic attack.

Step 1: Preparation of the Anhydrous Environment

  • Action: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon.

  • Causality: Moisture acts as a proton source and potential nucleophile, which can lead to off-target hydrolysis of the nitrile or base quenching.

  • Validation Checkpoint: Introduce a trace amount of a moisture-sensitive indicator (e.g., diphenylacetic acid) to confirm strictly anhydrous conditions before adding reagents.

Step 2: Substrate Dissolution and Cryogenic Cooling

  • Action: Dissolve the cyclopropanecarbonitrile intermediate in anhydrous THF (0.2 M concentration). Submerge the flask in a dry ice/acetone bath.

  • Causality: Cryogenic temperatures kinetically trap the intermediate and prevent thermal relief of the Baeyer strain during the highly reactive metalated state.

  • Validation Checkpoint: An internal temperature probe must read ≤ -75°C before proceeding to base addition.

Step 3: Non-Nucleophilic Deprotonation

  • Action: Dropwise add 1.1 equivalents of Lithium Hexamethyldisilazide (LiHMDS) (1.0 M in THF) over 15 minutes. Stir for 30 minutes at -78°C.

  • Causality: LiHMDS is a strong but sterically hindered, non-nucleophilic base. It selectively deprotonates the alpha-carbon without attacking the electrophilic nitrile carbon or the strained ring[4].

  • Validation Checkpoint: Complete deprotonation can be validated by quenching a 0.1 mL micro-aliquot in D₂O and observing >95% deuterium incorporation at the alpha-position via ¹H-NMR.

Step 4: Electrophile Addition

  • Action: Add 1.2 equivalents of the alkyl halide dropwise. Maintain at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Causality: Slow warming allows the substitution reaction to proceed while mitigating exothermic spikes that could trigger ring-opening.

  • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting material spot without the appearance of highly polar baseline spots (which indicate ring-opened oligomers) validates an intact alkylation.

Step 5: Buffered Quenching and Isolation

  • Action: Quench the reaction strictly at 0°C with saturated aqueous NH₄Cl. Extract with MTBE.

  • Causality: NH₄Cl provides a mild, buffered quench, avoiding strong acids that catalyze ring-opening. MTBE is preferred over ethyl acetate to minimize water miscibility and potential hydrolysis.

  • Validation Checkpoint: The aqueous phase pH should test between 6–7. A highly basic aqueous phase indicates an improper quench, risking late-stage degradation during concentration.

Workflow S1 1. Anhydrous Setup (Argon, THF) S2 2. Cryo-Cooling (≤ -75°C) S1->S2 S3 3. Deprotonation (LiHMDS) S2->S3 S4 4. Electrophile Addition S3->S4 S5 5. Buffered Quench (pH 6-7) S4->S5

Step-by-step workflow for the alpha-alkylation of cyclopropanecarbonitriles.

References
  • Source: Queen Mary University of London (qmul.ac.uk)
  • Source: The Journal of Organic Chemistry - ACS Publications (acs.org)
  • Source: Thieme E-Books & E-Journals (thieme-connect.com)
  • Source: Thieme E-Books & E-Journals (thieme-connect.com)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile using 2D NMR Spectroscopy

This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on the structural validation of the novel compound, 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitri...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis for researchers, scientists, and drug development professionals on the structural validation of the novel compound, 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile. We will explore the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy as a powerful alternative to relying solely on one-dimensional (1D) techniques, which can often be insufficient for complex molecules.[1] By leveraging a suite of 2D NMR experiments, we can unambiguously confirm the connectivity and spatial relationships of atoms within the molecule, ensuring its structural integrity.

The core of this guide is a detailed examination of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. We will not only present the experimental data but also delve into the causality behind the selection of these techniques and the interpretation of the resulting spectra. This approach provides a robust, self-validating system for structural elucidation.[2]

The Challenge of Unambiguous Structure Determination

While 1D NMR (¹H and ¹³C) provides fundamental information about the chemical environment of nuclei, spectral overlap and complex coupling patterns in molecules like 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile can lead to ambiguous assignments.[1] 2D NMR overcomes these limitations by spreading the spectral information across two frequency axes, revealing correlations between different nuclei and providing a clear map of the molecular structure.[3][4]

Structure of 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile:

Caption: Molecular structure of the target compound.

The 2D NMR Toolkit for Structural Validation

Our approach utilizes a combination of three key 2D NMR experiments to build a comprehensive picture of the molecule's structure.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[5][6] This is invaluable for mapping out the proton spin systems within the cyclopropane ring and the aromatic ring. The presence of a cross-peak in a COSY spectrum indicates that two protons are neighbors.[3][7]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and directly attached carbons.[3][8][9] It is a highly sensitive technique that allows for the unambiguous assignment of protonated carbons.[10][11] An edited HSQC can further differentiate between CH, CH₂, and CH₃ groups.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for piecing together the entire molecular skeleton. It shows correlations between protons and carbons that are two, three, and sometimes four bonds apart.[8][12] This "long-range" information is essential for connecting different fragments of the molecule, such as the cyclopropane ring to the aromatic ring, and for identifying quaternary (non-protonated) carbons.[12][13]

Experimental Workflow and Rationale

The following workflow outlines the logical progression of experiments designed to systematically elucidate the structure.

Caption: A logical workflow for 2D NMR structural validation.

Experimental Protocol:

A sample of 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile was dissolved in deuterated chloroform (CDCl₃). All NMR spectra were acquired on a 500 MHz spectrometer.

  • 1D Spectra Acquisition: Standard ¹H and ¹³C{¹H} spectra were acquired to identify the number and types of protons and carbons present.

  • COSY Acquisition: A gradient-enhanced COSY experiment was performed to establish proton-proton correlations.

  • HSQC Acquisition: A phase-sensitive, edited HSQC experiment using a gradient for coherence selection was run to determine one-bond ¹H-¹³C correlations.

  • HMBC Acquisition: A gradient-selected HMBC experiment was optimized for a long-range coupling constant of 8 Hz to observe two- and three-bond correlations.

The choice of a 500 MHz spectrometer provides the necessary resolution to distinguish between closely spaced signals, which is particularly important for the aromatic region of the spectrum. CDCl₃ is a standard solvent for small organic molecules and its residual peak can be used as an internal reference.

Data Interpretation and Structural Confirmation

The following tables summarize the expected ¹H and ¹³C chemical shifts and the key 2D NMR correlations that validate the structure of 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-2', H-6'~1.3-1.6 (m)~18-22
H-2', H-6'~1.3-1.6 (m)~18-22
H-2, H-6~7.0-7.2 (m)~115-125
H-5~6.9-7.1 (m)~112-118
OCH₃~3.9 (s)~56
C-1' (quat)-~25-30
C-1-~130-135
C-3-~150-155 (d, ¹JCF)
C-4-~145-150
CN-~118-122

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. The protons on the cyclopropane ring are diastereotopic and will appear as complex multiplets. The aromatic protons will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.

Table 2: Key 2D NMR Correlations for Structural Validation

Proton (¹H)COSY Correlations (¹H)HSQC Correlation (¹³C)HMBC Correlations (¹³C)
Cyclopropane H'sOther Cyclopropane H'sC-2', C-3'C-1', C-1, C-2, C-6, CN
Aromatic H-2Aromatic H-6C-2C-1', C-4, C-6
Aromatic H-5Aromatic H-6C-5C-1, C-3, C-4
Aromatic H-6Aromatic H-2, H-5C-6C-1', C-2, C-4, C-5
OCH₃ H'sNoneOCH₃C-4

Visualizing Key Correlations:

The following diagrams illustrate the crucial COSY and HMBC correlations that piece the molecular structure together.

Caption: Key COSY correlations in the aromatic and cyclopropane rings.

Caption: Crucial HMBC correlations connecting molecular fragments.

Analysis of Correlations:

  • COSY: The cross-peaks between the aromatic protons confirm their positions relative to each other on the benzene ring. The correlations between the cyclopropane protons establish the three-membered ring system.

  • HSQC: This spectrum directly links each proton signal to its attached carbon, providing a foundational layer of assignment.

  • HMBC: This is the key to the global structure. The correlations from the cyclopropane protons to the quaternary carbon of the cyclopropane ring (C-1'), the nitrile carbon (CN), and the aromatic carbon C-1 definitively connect the cyclopropane moiety to the phenyl ring. The correlation from the methoxy protons to the aromatic carbon C-4 confirms the position of the methoxy group. Finally, correlations from the aromatic protons to the quaternary cyclopropane carbon further solidify the connection between the two ring systems.

Comparison with Alternative Methods

While other analytical techniques can provide structural information, they often lack the definitive power of 2D NMR for complex organic molecules.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which can suggest structural features. However, it cannot distinguish between isomers and does not provide direct evidence of atomic connectivity.

  • Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule (e.g., nitrile, ether). However, it does not reveal how these functional groups are connected within the molecular framework.

  • X-ray Crystallography: Provides an unambiguous solid-state structure. However, it requires a suitable single crystal, which can be difficult or impossible to obtain. Furthermore, the solid-state conformation may not be representative of the structure in solution, which is often more relevant for biological applications.

In contrast, 2D NMR provides a complete and detailed picture of the molecular structure in solution, making it the gold standard for the structural validation of novel organic compounds.

Conclusion

The strategic application of a suite of 2D NMR experiments—COSY, HSQC, and HMBC—provides an irrefutable validation of the structural integrity of 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile. This multi-faceted approach, grounded in the fundamental principles of nuclear magnetic resonance, offers a self-validating and comprehensive alternative to less definitive analytical methods. For researchers in drug discovery and development, mastering the interpretation of these powerful techniques is essential for ensuring the accuracy and reliability of their scientific findings.

References

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.1: COSY Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. Retrieved from [Link]

  • YouTube. (2022, March 3). 2D-COSY NMR spectrum | How to read COSY Spectrum? Retrieved from [Link]

  • YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • RSC Publishing. (2025, October 9). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • University of California, Davis. (n.d.). COSY. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • University of Ottawa. (2017, April 25). HMBC vs. H2BC. NMR Facility Blog. Retrieved from [Link]

  • National Institutes of Health. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. PMC. Retrieved from [Link]

  • YouTube. (2013, January 18). How to interpret a HSQC NMR Spectrum. Retrieved from [Link]

  • ResearchGate. (2023, July 21). (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • YouTube. (2017, May 16). 2D NMR Analysis (HMBC) - Assigning Peaks Using HMBC (Part 2 of 2). Retrieved from [Link]

  • MDPI. (2023, November 16). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Retrieved from [Link]

  • National Institutes of Health. (2022, November 14). Leveraging the HMBC to Facilitate Metabolite Identification. PMC. Retrieved from [Link]

  • Stanford University. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra. Kanan Lab. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 2D NMR: HMBC Assignments and Publishing NMR Data Using MNova. Retrieved from [Link]

  • ACS Publications. (2013, January 20). 1 H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study | Request PDF. Retrieved from [Link]

  • Cherry. (n.d.). Stojanović, M. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane. Retrieved from [Link]

  • DTIC. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

  • Master Organic Chemistry. (2023, October 18). Cyclopropanation of Alkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... | Download Scientific Diagram. Retrieved from [Link]

  • ACS Publications. (2012, December 26). Origin of the Conformational Modulation of the 13 C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Retrieved from [Link]

  • PubMed. (2013, January 24). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

  • Biblioteca Digital Exactas. (n.d.). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. Retrieved from [Link]

  • ACS Publications. (2018, February 22). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Applications Notes. Retrieved from [Link]

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • Semantic Scholar. (2022, March 15). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

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Comparative

Comparative Stability Guide: Cyclopropanecarbonitrile vs. Cyclobutanecarbonitrile Derivatives

Executive Summary & Mechanistic Rationale In modern drug discovery, the incorporation of small, strained cycloalkyl rings is a proven strategy to restrict molecular conformation, improve target binding affinity, and modu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery, the incorporation of small, strained cycloalkyl rings is a proven strategy to restrict molecular conformation, improve target binding affinity, and modulate pharmacokinetic profiles. When functionalized with a strongly electron-withdrawing cyano group (-CN), cyclopropanecarbonitrile and cyclobutanecarbonitrile derivatives emerge as highly valuable bioisosteres for aliphatic chains or gem-dimethyl groups.

However, the thermodynamic and metabolic stabilities of these two distinct ring systems differ fundamentally due to their unique hybridizations and strain relief mechanisms. This guide objectively compares the chemical, structural, and metabolic stability of cyclopropanecarbonitrile versus cyclobutanecarbonitrile derivatives, providing field-proven experimental protocols to validate their performance in lead optimization.

Thermodynamic & Structural Foundations

The stability of small cycloalkyl nitriles is intrinsically linked to their ring strain, which dictates their susceptibility to chemical degradation and metabolic ring-opening.

  • Cyclopropanecarbonitrile: The cyclopropane ring is constrained to a planar geometry with 60° internal bond angles, deviating massively from the ideal 109.5° sp³ tetrahedral angle. This induces a severe Baeyer (angle) strain and Pitzer (torsional) strain, totaling approximately 27.5 kcal/mol[1]. To compensate, the carbon-carbon bonds adopt high p-character, forming bent "banana bonds" (the Coulson-Moffitt model)[2]. This pseudo- π character makes the cyclopropane ring uniquely reactive, sometimes behaving similarly to an alkene.

  • Cyclobutanecarbonitrile: While possessing 90° bond angles, cyclobutane relieves the severe torsional strain of eclipsed hydrogens by adopting a non-planar, puckered "butterfly" conformation (folded out-of-plane by ~25°)[3]. The total ring strain is slightly lower at ~26.4 kcal/mol[4]. The addition of the cyano group at the α -position stabilizes the molecule slightly via inductive electron withdrawal, but the puckered geometry provides a distinct steric environment compared to the flat cyclopropane.

G Cyclopropane Cyclopropanecarbonitrile Strain: ~27.5 kcal/mol BentBonds Bent 'Banana' Bonds (sp³ deviation to 60°) Cyclopropane->BentBonds Angle Strain Cyclobutane Cyclobutanecarbonitrile Strain: ~26.4 kcal/mol Puckered Puckered Conformation (25° out-of-plane) Cyclobutane->Puckered Relief of Torsional Strain RingOpening High Susceptibility to Radical Ring-Opening BentBonds->RingOpening CYP450 Oxidation Stable Enhanced Resistance to Ring-Opening Puckered->Stable Steric Shielding

Caption: Logical relationship between cycloalkyl ring strain, structural conformation, and metabolic reactivity.

Chemical & Hydrolytic Stability

Both cyclopropanecarbonitrile and cyclobutanecarbonitrile are highly stable under neutral, ambient aqueous conditions. The primary chemical liability is the hydrolysis of the nitrile group to a primary amide, and subsequently to a carboxylic acid, under strongly acidic or basic conditions.

Because the cyclopropane ring possesses bent bonds with higher electron density outside the internuclear axis, cyclopropanecarbonitrile derivatives are statistically more vulnerable to nucleophilic attack that results in ring-opening, driven by the thermodynamic relief of Baeyer strain[5]. Cyclobutanecarbonitrile, shielded by its puckered conformation, generally exhibits superior resistance to nucleophilic ring-opening, requiring harsher conditions to break the carbon framework.

Metabolic Stability in Drug Design

In liver microsomes, the α -carbon of an aliphatic nitrile is a prime target for Cytochrome P450 (CYP450)-mediated oxidation. Incorporating the nitrile into a cycloalkyl ring sterically blocks this α -position, drastically improving the half-life of the pharmacophore.

However, a critical divergence occurs between the two rings during CYP450 metabolism:

  • Cyclopropyl Liabilities: CYP enzymes can initiate a Single-Electron Transfer (SET) to the cyclopropane ring. Due to the high ring strain, this intermediate rapidly collapses into a radical ring-opened species, leading to irreversible enzyme inhibition or the generation of reactive metabolites.

  • Cyclobutyl Advantages: The cyclobutane ring is significantly less prone to SET-mediated radical ring-opening. In comparative SAR studies (such as the development of CDK9 inhibitors), shifting from a cyclopropyl to a cyclobutyl or cyclopentyl framework often preserves binding affinity while mitigating reactive metabolite formation and improving overall intrinsic clearance ( CLint​ )[6].

Quantitative Stability Comparison
Property / MetricCyclopropanecarbonitrile DerivativesCyclobutanecarbonitrile Derivatives
Ring Strain Energy ~27.5 kcal/mol~26.4 kcal/mol
Geometry Planar (60° angles)Puckered "Butterfly" (90° angles)
Hydrolytic Stability (pH 7.4) Excellent (>99% intact at 48h)Excellent (>99% intact at 48h)
Forced Hydrolysis (1N NaOH, 60°C) Moderate (Nitrile hydrolysis + minor ring opening)High (Nitrile hydrolysis only)
CYP450 SET Ring-Opening Risk HighLow to Moderate
Typical HLM CLint​ Variable (Dependent on radical trapping)Generally lower (More stable)

Self-Validating Experimental Protocols

To objectively assess the comparative stability of these derivatives, the following self-validating protocols must be employed. Expertise Note: The causality behind these specific designs is to isolate hydrolytic degradation from enzymatic metabolism, ensuring that stability liabilities are accurately mapped to the correct biological or chemical mechanism.

Protocol A: Forced Hydrolytic Degradation Assay

Purpose: To establish the thermodynamic boundaries of the nitrile bond and the cycloalkyl framework under extreme pH stress.

  • System Suitability (Self-Validation): Prepare a positive control using benzyl cyanide (known to hydrolyze readily under basic conditions) alongside the test compounds. If the positive control does not degrade by >50% within 4 hours, the hydrolytic stress is insufficient.

  • Sample Preparation: Dissolve cyclopropanecarbonitrile and cyclobutanecarbonitrile derivatives in DMSO to a 10 mM stock. Dilute to a final concentration of 100 µM in either 1N HCl (acidic stress) or 1N NaOH (basic stress) containing 10% co-solvent (e.g., acetonitrile) to maintain solubility.

  • Incubation: Incubate the sealed vials at 60°C in a thermomixer.

  • Sampling: Extract 50 µL aliquots at 0, 1, 2, 4, and 24 hours.

  • Quenching: Immediately neutralize the aliquots (add 1N NaOH to the acid samples; 1N HCl to the base samples) and dilute 1:1 with ice-cold methanol to halt degradation.

  • Analysis: Analyze via UPLC-UV/MS. Monitor the disappearance of the parent mass and the appearance of M+18 (amide) and M+19 (carboxylic acid) peaks.

Protocol B: Human Liver Microsome (HLM) Metabolic Stability Assay

Purpose: To quantify the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) mediated by CYP450 enzymes.

G A Test Compound (1 µM Final) D Incubation (37°C, 0-60 min) A->D B Human Liver Microsomes (0.5 mg/mL) B->D C NADPH Regeneration System C->D E Quench (Ice-cold Acetonitrile) D->E Aliquots at defined intervals F Centrifugation (14,000 rpm, 15 min) E->F G LC-MS/MS Analysis (In-vitro t1/2 & CLint) F->G

Caption: Workflow for self-validating microsomal metabolic stability assay.

  • Reaction Matrix Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Causality: This specific buffer mimics physiological pH and ionic strength, ensuring that the measured CLint​ is directly translatable to in vivo pharmacokinetic models.

  • System Suitability (Self-Validation): Include Verapamil (a high-clearance CYP3A4 substrate) and Warfarin (a low-clearance substrate) as controls. The assay is only valid if Verapamil shows rapid depletion ( t1/2​ < 15 min) and Warfarin remains stable.

  • Incubation Mixture: Combine HLMs (final concentration 0.5 mg/mL protein) with the test compound (final concentration 1 µM, <0.1% DMSO) in the buffer. Pre-warm to 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regeneration system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl2).

  • Time-Course Sampling: At 0, 5, 15, 30, 45, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: The organic solvent instantly denatures the microsomal proteins, halting metabolism at the exact time point.

  • Processing & Analysis: Centrifuge the quenched samples at 14,000 rpm for 15 minutes at 4°C to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the depletion rate constant ( k ), t1/2​ , and CLint​ .

Conclusion

While both cyclopropanecarbonitrile and cyclobutanecarbonitrile derivatives offer excellent rigidifying properties and block simple α -oxidation, their stability profiles diverge significantly under metabolic stress. Cyclopropanecarbonitrile, burdened by ~27.5 kcal/mol of strain and bent bonds, is highly susceptible to CYP450-mediated radical ring-opening. Conversely, cyclobutanecarbonitrile utilizes its puckered conformation to relieve torsional strain, offering a slightly bulkier but vastly more metabolically stable alternative for lead optimization.

References

  • Title: Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane Source: Master Organic Chemistry URL: [Link][1]

  • Title: 4.3: Stability of Cycloalkanes - Ring Strain Source: Chemistry LibreTexts URL: [Link][5]

  • Title: Exploring the Reactions of Small Rings Source: Queen Mary University of London (QMRO) URL: [Link][2]

  • Title: Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers Source: PubMed Central (PMC) / National Institutes of Health URL: [Link][6]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal Protocol for 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile

As a Senior Application Scientist, it is understood that advancing research and development goes hand-in-hand with a steadfast commitment to safety and environmental stewardship. The proper handling and disposal of compl...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that advancing research and development goes hand-in-hand with a steadfast commitment to safety and environmental stewardship. The proper handling and disposal of complex chemical intermediates like 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile are not merely procedural afterthoughts; they are integral to the integrity of our work. This guide provides a comprehensive, technically grounded protocol for the safe disposal of this compound, moving beyond a simple checklist to explain the chemical reasoning behind each critical step.

Hazard Profile Analysis: A Multifaceted Molecule

1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile is a compound with several functional groups, each contributing to its overall hazard profile and dictating specific disposal considerations. Its structure necessitates a multi-pronged approach to waste management.

Functional GroupAssociated HazardDisposal Implication
Fluorinated Aromatic Ring Halogenated Organic CompoundClassified as hazardous waste. Thermal decomposition can produce highly corrosive and toxic hydrogen fluoride (HF) gas.[1][2] Disposal requires specialized high-temperature incineration with acid gas scrubbers.[3]
Nitrile (-C≡N) Group Acutely ToxicPotential to release hydrogen cyanide (HCN) gas under acidic conditions or upon incomplete combustion. Must be handled as a toxic waste stream.
Aromatic (Phenyl) System Persistent Environmental PollutantAromatic compounds are subject to stringent environmental regulations due to their persistence and potential for bioaccumulation.[4] Open-air burning is prohibited.[5]

Due to these combined characteristics, this compound must be treated as a hazardous waste under the regulations set forth by the Environmental Protection Agency (EPA), specifically the Resource Conservation and Recovery Act (RCRA).[4][6]

Regulatory Imperatives: OSHA and EPA Compliance

All laboratory operations in the United States involving hazardous chemicals are governed by the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.1450, "Occupational exposure to hazardous chemicals in laboratories."[7][8] This standard mandates the creation and implementation of a Chemical Hygiene Plan (CHP) .[9][10][11] Your laboratory's CHP is the primary document that should detail specific procedures for waste disposal. This guide is designed to supplement and provide the technical basis for the procedures within your CHP.

Final disposal must comply with EPA regulations, which govern how hazardous waste is identified, managed, and treated.[12] Your institution's Environmental Health and Safety (EHS) office is the direct liaison for ensuring compliance with these federal and state-level mandates.

Visualized Disposal Workflow

The following diagram outlines the essential decision-making and action sequence for proper disposal.

start Start: Waste Generation ppe Step 1: Don Correct PPE (Nitrile Gloves, Goggles, Lab Coat) start->ppe characterize Step 2: Characterize Waste (Halogenated, Nitrile, Toxic) ppe->characterize container Step 3: Select Appropriate Waste Container (Glass, Labeled) characterize->container transfer Step 4: Transfer Waste (Use fume hood, avoid splashes) container->transfer label Step 5: Complete Hazardous Waste Label transfer->label store Step 6: Store in Satellite Accumulation Area label->store pickup Step 7: Arrange Pickup (Contact EHS for licensed disposal) store->pickup end_node End: Document & Confirm Disposal pickup->end_node

Caption: Disposal workflow for 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile.

Standard Operating Procedure (SOP) for Disposal

This protocol must be executed within a laboratory setting and, where specified, inside a certified chemical fume hood.

Step 1: Personal Protective Equipment (PPE)

  • Gloves: Wear chemically resistant nitrile gloves. Note that contaminated gloves must also be disposed of as hazardous waste and should not be discarded in regular trash.[13][14]

  • Eye Protection: ANSI-rated safety glasses or goggles are mandatory.

  • Protective Clothing: A flame-resistant lab coat and closed-toe shoes are required.

Step 2: Waste Segregation

  • Crucial Directive: This waste must be segregated as Halogenated Organic Waste .[2]

  • DO NOT mix this compound with non-halogenated solvent waste streams (e.g., acetone, ethanol, hexanes). Co-mingling complicates disposal, increases costs, and can create unforeseen chemical reactions.

  • DO NOT mix with aqueous waste, acids, or bases. Reaction with strong acids could potentially liberate hydrogen cyanide.

Step 3: Container Selection and Management

  • Use only containers designated for hazardous waste, provided by your institution's EHS department.

  • The container must be made of a compatible material (borosilicate glass is preferred) with a secure, screw-top cap to prevent leaks or evaporation.[15]

  • Ensure the container is in good condition, free from cracks or defects.[15]

  • The container must remain closed at all times except when actively adding waste.

Step 4: Labeling

  • Proper labeling is a critical regulatory requirement.[10] Affix a hazardous waste tag to the container before adding any waste.

  • The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile"

    • An accurate estimation of the concentration and volume.

    • The date accumulation started.

    • Appropriate hazard pictograms (e.g., Acute Toxicity, Environmental Hazard).

Step 5: Accumulation and Storage

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.

  • The SAA must be under the control of the laboratory personnel.

  • It is best practice to use secondary containment (e.g., a plastic tub) to mitigate potential spills.

Step 6: Final Disposal

  • This compound is not suitable for drain or trash disposal .

  • The only acceptable method of disposal is through your institution's EHS-managed hazardous waste program.

  • Contact your EHS office to schedule a pickup. The waste will be transported by a licensed contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • The ultimate disposal method will be high-temperature incineration in a facility equipped with afterburners and alkaline scrubbers to neutralize the HF and other acidic gases produced during combustion.[1][3]

Spill and Emergency Procedures

In the event of a spill during handling or transfer:

  • Alert: Immediately alert personnel in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and contact EHS.

  • Contain (If Safe to Do So): For minor spills, and only if you are trained and have the proper equipment, contain the spill using a chemical spill kit with absorbents suitable for organic compounds.

  • Decontaminate: Clean the affected area thoroughly. All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of according to the protocol above.

Causality of Disposal Requirements

The stringent requirements for disposing of this molecule are a direct result of its chemical structure. The following diagram illustrates the logical links between its components and the mandated disposal pathway.

substance 1-(3-Fluoro-4-methoxyphenyl) cyclopropane-1-carbonitrile fluoro Contains Fluorine substance->fluoro nitrile Contains Nitrile Group substance->nitrile aromatic Is an Aromatic Compound substance->aromatic halogenated Hazard: Halogenated Organic fluoro->halogenated leads to toxic Hazard: Acutely Toxic nitrile->toxic leads to persistent Hazard: Persistent Pollutant aromatic->persistent leads to req_halogen Requirement: Segregate as Halogenated Waste halogenated->req_halogen req_toxic Requirement: Treat as Toxic Waste toxic->req_toxic req_incinerate Final Disposal: Specialized Incineration with Acid Gas Scrubbing persistent->req_incinerate necessitates req_halogen->req_incinerate necessitates req_toxic->req_incinerate necessitates

Caption: Logical flow from chemical structure to disposal requirements.

By adhering to this comprehensive protocol, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific responsibility.

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • How to Dispose of Nitrile Gloves? Earth Safe PPE.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • OSHA Laboratory Standard 29 CFR 1910.1450.
  • Treatment and disposal of chemical wastes in daily laboratory work.
  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University.
  • How to Assess Aromatic Compounds for Waste Management.
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Laboratories - Overview.
  • Closing the loop: Nitrile glove recycling at UW–Madison laboratories. University of Wisconsin–Madison.
  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • Hazardous Waste.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Disposal of Chemical Waste. University of St Andrews.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

Sources

Handling

Personal protective equipment for handling 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile

Advanced Safety and Operational Guide: Handling 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile (CAS: 1282555-27-4) is a highly functionalized synthetic int...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide: Handling 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile

1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile (CAS: 1282555-27-4) is a highly functionalized synthetic intermediate widely utilized in pharmaceutical drug discovery. Featuring a cyclopropane ring, a nitrile moiety, and a halogenated, methoxy-substituted phenyl ring, this compound presents a unique physicochemical profile.

As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets. To build a truly safe laboratory environment, we must explore the mechanistic causality behind our safety protocols. This ensures that your operations are both scientifically rigorous and uncompromisingly safe.

Mechanistic Hazard Assessment: Understanding the "Why"

Before selecting Personal Protective Equipment (PPE) or designing a workflow, we must analyze the molecule's structural hazards to understand how it interacts with the human body and laboratory materials:

  • Lipophilicity and Dermal Penetration: The inclusion of a fluorine atom and a methoxy group significantly increases the molecule's lipophilicity. Highly lipophilic chemicals can readily partition into and traverse the stratum corneum of the skin. Furthermore, organic solvents often used in conjunction with this compound can act as permeation enhancers, accelerating dermal absorption and systemic toxicity [4].

  • Nitrile Toxicity: While aryl cyclopropanecarbonitriles are generally stable, the nitrile group (-C≡N) poses an inherent toxicity risk. Inhalation of aerosolized dust or systemic absorption can lead to adverse central nervous system effects. Under extreme physiological or chemical conditions, nitriles can be metabolized to release toxic cyanide [2].

  • Physical State Risks: Typically handled as a crystalline solid or viscous oil, the primary risk during routine benchwork is the generation of invisible aerosols during weighing and transfer, necessitating strict engineering controls [1].

Quantitative PPE Specifications

To mitigate these specific risks, the following PPE matrix must be strictly adhered to. This is a self-validating system: if any component fails or is unavailable, the protocol must be immediately halted.

Table 1: PPE Specifications for 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile

PPE CategorySpecificationMechanistic Rationale
Hand Protection (Incidental) Double Nitrile Gloves (≥ 4 mil thickness each)Nitrile provides a baseline barrier against organic compounds. Double-gloving creates a secondary physical barrier, increasing the breakthrough time for lipophilic halogenated compounds [1].
Hand Protection (Prolonged/Spill) Butyl Rubber or Laminate (e.g., Silver Shield®)Required for direct, prolonged contact or spill cleanup, as standard nitrile will rapidly degrade or allow permeation when saturated with halogenated solvents [2].
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient for powders that can aerosolize. Goggles form a seal, preventing micro-particulates from contacting the ocular mucosa.
Body Protection Flame-Resistant (FR) Lab Coat & Closed-Toe ShoesProtects against incidental spills. The FR rating is crucial if the compound is being dissolved in flammable organic solvents during synthesis.

Operational Workflow and Logic

The following diagram illustrates the sequential logic required for handling this compound safely.

Operational_Workflow A Pre-Task Assessment Review SDS & Hazards B Engineering Controls Verify Fume Hood >80 fpm A->B C PPE Donning Double Nitrile, Goggles, Coat B->C D Chemical Handling Weighing & Transfer C->D E Decontamination Surface & Tool Cleaning D->E F Waste Disposal Halogenated Organic Stream E->F

Figure 1: Sequential operational workflow for handling halogenated nitrile compounds.

Step-by-Step Experimental Handling Protocol

This protocol is designed to be a self-validating system, ensuring that each step confirms the safety of the next.

Phase 1: Preparation and Engineering Controls

  • Verify Fume Hood Airflow: Ensure the chemical fume hood is operational with a face velocity between 80 and 100 feet per minute (fpm). Causality: This velocity is optimized to capture heavy organic vapors and dust without creating turbulent eddies that could blow the powder back into the user's breathing zone[1].

  • Establish a "Clean" and "Dirty" Zone: Divide the fume hood workspace. Place the analytical balance and the source chemical in the "dirty" zone, and receiving flasks in the "clean" zone.

  • Don PPE: Apply the double-nitrile glove system, chemical splash goggles, and a fully buttoned lab coat.

Phase 2: Weighing and Transfer

  • Static Mitigation: Halogenated powders often carry a static charge, causing them to "jump" and aerosolize. Use an anti-static gun (Zerostat) or a static-dissipative weigh boat to neutralize the charge prior to opening the container.

  • Transfer Technique: Use a clean, dry PTFE-coated spatula. Causality: PTFE prevents the lipophilic compound from adhering to the tool, ensuring accurate mass transfer and reducing the spread of contamination [2].

  • Seal and Transport: Once weighed, immediately transfer the compound into the reaction vessel and seal it. Do not transport open weigh boats outside the fume hood under any circumstances.

Phase 3: Decontamination and Doffing

  • Tool Decontamination: Rinse spatulas and weigh boats with a compatible solvent (e.g., acetone or methanol) directly into the designated halogenated waste container.

  • Surface Wipe: Wipe down the balance and fume hood surface with a solvent-dampened disposable towel to capture microscopic dust.

  • Doffing: Remove the outer pair of nitrile gloves inside the fume hood, turning them inside out to trap any chemical residue. Dispose of them in the solid hazardous waste bin. Remove the inner gloves only after exiting the hood.

Spill Response and RCRA-Compliant Disposal Plan

Improper disposal of halogenated compounds poses severe environmental and regulatory risks.

Immediate Spill Response:

  • Isolate: If a spill occurs outside the hood, immediately evacuate the immediate area to prevent tracking the chemical through the lab.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like paper towels if the compound is dissolved in a flammable solvent.

  • Collect: Sweep the absorbed material using a non-sparking tool and place it into a sealable, chemically compatible container.

Disposal Plan (EPA/RCRA Compliance): Under the Resource Conservation and Recovery Act (RCRA), 1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile and any associated solvents must be strictly managed [3].

  • Segregation: This compound must be disposed of in a Halogenated Organic Waste stream. Causality: Mixing halogenated waste (containing fluorine) with non-halogenated waste can lead to the formation of highly toxic dioxins or corrosive hydrofluoric acid gas during high-temperature incineration at the disposal facility [3].

  • Labeling: Clearly label the waste container with "Hazardous Waste - Halogenated Organics," the specific chemical name, and the date of initial accumulation.

  • Storage: Store waste in a secondary containment tray in a cool, well-ventilated area until collected by a licensed hazardous waste vendor.

References

  • National Research Council. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA Technical Manual (OTM) - Section II: Chapter 2." United States Department of Labor. URL: [Link]

  • HETI Services. "EPA Rules For Hazardous Waste Management: A Primer on RCRA." HETI. URL: [Link]

  • Anderson, S. E., & Meade, B. J. "Potential Health Effects Associated with Dermal Exposure to Occupational Chemicals." Environmental Health Insights, 2014. URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carbonitrile
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